iso-Decyl-acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylnonyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-11(2)9-7-5-4-6-8-10-14-12(3)13/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKWWBFTYGZTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071957 | |
| Record name | Acetic acid, isodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69103-24-8 | |
| Record name | Acetic acid, isodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069103248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, isodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, isodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
iso-Decyl Acetate (CAS 69103-24-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
iso-Decyl acetate, registered under CAS number 69103-24-8, is a branched-chain ester recognized for its characteristic fresh, citrus-like aroma.[1] This colorless, clear liquid is primarily utilized as a fragrance ingredient in various consumer products.[1] Its branched structure imparts specific physicochemical properties, such as viscosity and solvency, that distinguish it from its linear isomer, n-decyl acetate. This guide provides an in-depth overview of iso-decyl acetate, encompassing its chemical and physical properties, a plausible synthesis protocol, analytical methodologies, and a summary of its toxicological assessment.
Chemical and Physical Properties
The fundamental physicochemical properties of iso-decyl acetate are summarized in the table below. This data is essential for its handling, formulation, and quality control.
| Property | Value | Source |
| CAS Number | 69103-24-8 | [1][2] |
| Molecular Formula | C₁₂H₂₄O₂ | [2] |
| Molecular Weight | 200.32 g/mol | [2] |
| Appearance | Colorless clear liquid | [1] |
| Odor | Fresh, citrus, green, herbal | [1] |
| Boiling Point | 228.00 to 229.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 93.89 °C (201.00 °F) TCC | [1] |
| Vapor Pressure | 0.061000 mmHg @ 25.00 °C (estimated) | [1] |
| Solubility | Insoluble in water; soluble in alcohol | [1] |
| XLogP3 | 4.2 | [2] |
Experimental Protocols
Synthesis of iso-Decyl Acetate via Fischer Esterification
The synthesis of iso-decyl acetate can be achieved through the Fischer esterification of iso-decyl alcohol with acetic acid, using a strong acid as a catalyst. The following is a representative experimental protocol adapted from established procedures for similar esters.
Materials:
-
iso-Decyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Distilled water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine iso-decyl alcohol and a molar excess of glacial acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for a period of 1-2 hours to drive the reaction towards completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize the excess acid catalyst and acetic acid), and finally with brine.
-
During the bicarbonate wash, vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification:
-
Decant or filter the dried organic layer to remove the drying agent.
-
Purify the crude iso-decyl acetate by simple distillation. Collect the fraction that distills at the expected boiling point of iso-decyl acetate.
-
Logical Workflow for Fischer Esterification:
References
Spectroscopic Analysis of Iso-decyl Acetate: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for iso-decyl acetate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral characteristics, provides detailed experimental protocols for data acquisition, and presents the information in a clear, structured format to facilitate understanding and application.
Note on Isomerism: The term "iso-decyl" can refer to several structural isomers. For the purpose of this guide, we will focus on one of the most common isomers, 8-methylnonyl acetate , to provide a concrete example for the spectroscopic data. The principles and techniques described herein are broadly applicable to other isomers of decyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted ¹H and ¹³C NMR spectral data for 8-methylnonyl acetate.
Predicted ¹H NMR Data for 8-methylnonyl Acetate
The proton NMR spectrum of 8-methylnonyl acetate is characterized by distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃-C(O)- | ~2.05 | Singlet | 3H |
| -O-CH₂- | ~4.06 | Triplet | 2H |
| -CH(CH₃)₂ | ~1.52 | Multiplet | 1H |
| -(CH₂)₆- | ~1.2-1.4 | Multiplet | 12H |
| -CH(CH₃)₂ | ~0.86 | Doublet | 6H |
Predicted ¹³C NMR Data for 8-methylnonyl Acetate
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (ppm) |
| C=O | ~171.1 |
| -O-CH₂- | ~64.6 |
| CH₃-C(O)- | ~21.0 |
| -CH(CH₃)₂ | ~39.0 |
| -(CH₂)₆- | ~25.0 - 30.0 |
| -CH(CH₃)₂ | ~22.7 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an aliphatic ester like iso-decyl acetate is dominated by characteristic absorptions of the ester group.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | 1750 - 1735 | Strong |
| C-O Stretch | 1300 - 1000 | Strong |
| C-H Stretch (sp³) | 2960 - 2850 | Strong |
| C-H Bend | 1470 - 1370 | Medium |
Experimental Protocols
The following sections detail the methodologies for acquiring NMR and IR spectra of a liquid sample such as iso-decyl acetate.
NMR Spectroscopy Experimental Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of iso-decyl acetate.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of iso-decyl acetate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[1]
-
Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.[1]
-
Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
-
Acquire the ¹H spectrum.
-
Re-tune the probe for ¹³C and acquire the broadband proton-decoupled ¹³C spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (Free Induction Decay).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).
-
Integrate the peaks in the ¹H spectrum.
-
Process the ¹³C spectrum similarly.
-
IR Spectroscopy Experimental Protocol
Objective: To obtain the infrared spectrum of iso-decyl acetate to identify its functional groups.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory
-
Liquid sample of iso-decyl acetate
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Measurement:
-
Place a small drop of iso-decyl acetate onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Acquire the sample spectrum. The spectrometer will automatically subtract the background spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the key absorption bands.
-
Label the significant peaks corresponding to the functional groups present in iso-decyl acetate.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.
Caption: General workflow for spectroscopic analysis of a chemical sample.
References
An In-depth Technical Guide to the Synthesis of iso-Decyl Acetate from Isodecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of iso-decyl acetate from isodecanol via Fischer esterification. It includes detailed experimental protocols, an analysis of reaction parameters, and a discussion of various catalytic systems. The document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the production and purification of this valuable ester. Data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Introduction
iso-Decyl acetate is an organic ester characterized by its pleasant, fruity aroma. It finds applications in the fragrance, flavor, and solvent industries. The most common and direct method for its synthesis is the Fischer esterification of isodecanol with acetic acid, a reaction that is catalyzed by an acid.[1][2] This equilibrium-driven reaction necessitates careful control of conditions to achieve high yields.[3][4] This guide will delve into the practical and theoretical aspects of this synthesis.
Reaction and Mechanism
The synthesis of iso-decyl acetate is achieved through the Fischer esterification, which involves the reaction of isodecanol with acetic acid in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[3][4] The reaction is reversible and produces water as a byproduct. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the less expensive one, acetic acid) is used, and/or the water formed is removed.[2][5]
The mechanism of the Fischer esterification proceeds through several key steps:[3][4]
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack: The lone pair of electrons on the oxygen atom of isodecanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, iso-decyl acetate.
Reaction Pathway Diagram
Caption: Reaction mechanism for the Fischer esterification of isodecanol.
Experimental Protocols
Materials and Equipment
-
Isodecanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
-
Boiling chips
-
Magnetic stirrer and stir bar
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, combine isodecanol (e.g., 0.5 mol) and glacial acetic acid (e.g., 1.0 mol, 2 molar equivalents). Add a magnetic stir bar and a few boiling chips.
-
Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (e.g., 2-3 mL) to the mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-2 hours.[5]
-
Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Quenching: Transfer the cooled reaction mixture to a separatory funnel containing 100 mL of cold water.
-
Washing:
-
Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Be sure to vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide. Repeat this washing step until the aqueous layer is no longer acidic (test with pH paper).[5]
-
Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to help break any emulsions and remove excess water.[5]
-
-
Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the crude iso-decyl acetate over anhydrous sodium sulfate for about 15-20 minutes.
-
Distillation: Decant the dried ester into a clean, dry round-bottom flask. Add a few new boiling chips and set up for simple distillation. Collect the fraction boiling at the expected boiling point of iso-decyl acetate. For high-purity product, a fractional distillation or vacuum distillation may be employed.[8]
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of iso-decyl acetate.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| Isodecanol | 158.28 | 220 | ~0.83 | Insoluble |
| Acetic Acid | 60.05 | 118 | 1.05 | Miscible |
| iso-Decyl Acetate | 200.32 | 227-229 | ~0.86 | Insoluble |
Note: Properties can vary slightly depending on the specific isomers of isodecanol used.
Table 2: Typical Reaction Parameters for Fischer Esterification
| Parameter | Value/Condition | Rationale |
| Reactant Molar Ratio | 1:2 (Isodecanol:Acetic Acid) | Excess acetic acid drives the equilibrium towards product formation.[5] |
| Catalyst | Concentrated H₂SO₄ or p-Toluenesulfonic acid | Provides the necessary acidic environment to protonate the carboxylic acid.[3][4] |
| Catalyst Loading | ~1-5% by weight of total reactants | A small amount is sufficient to catalyze the reaction effectively. |
| Reaction Temperature | Reflux temperature of the mixture (~110-120 °C) | Increases the reaction rate without significant loss of volatile components.[2] |
| Reaction Time | 1-2 hours | Generally sufficient to approach equilibrium under reflux conditions.[5] |
| Expected Yield | 60-80% (can be higher with efficient water removal) | The yield is limited by the equilibrium nature of the reaction.[3] |
Catalysis
While traditional homogeneous acid catalysts like sulfuric acid are effective, they can lead to corrosion and difficulties in separation.[9] Research into heterogeneous catalysts for esterification is ongoing to develop more environmentally friendly and reusable options.
Homogeneous Catalysts
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, but corrosive and requires neutralization during work-up.[5][6]
-
p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often easier to handle than sulfuric acid.[4]
Heterogeneous Catalysts
-
Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These solid-phase catalysts can be easily filtered out of the reaction mixture and potentially reused, simplifying the purification process.[10]
-
Zeolites and other Solid Acids: These materials offer high thermal stability and shape selectivity, although their application in liquid-phase esterification can be limited by diffusion.[9]
Catalyst Comparison Logic Diagram
Caption: Comparison of homogeneous and heterogeneous catalysts for esterification.
Conclusion
The synthesis of iso-decyl acetate from isodecanol via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the effective use of an acid catalyst, high yields of the desired ester can be achieved. The purification process, involving washing and distillation, is crucial for obtaining a product of high purity. While homogeneous catalysts are traditionally used, the development of heterogeneous catalysts offers promising avenues for more sustainable and efficient industrial production. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and purification of iso-decyl acetate in a laboratory setting.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Chemistry 210 Experiment 7 [home.miracosta.edu]
- 8. How To [chem.rochester.edu]
- 9. A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Natural Occurrence and Sources of Decyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl acetate (C₁₂H₂₄O₂), a fatty acid ester, is a naturally occurring organic compound recognized for its characteristic waxy, fruity, and slightly floral aroma. This technical guide provides an in-depth overview of the natural sources of decyl acetate, presenting quantitative data, detailed experimental protocols for its identification and quantification, and an exploration of its biosynthetic pathways in various organisms. This information is intended to serve as a valuable resource for researchers in natural product chemistry, flavor and fragrance science, and drug development.
Natural Occurrence of Decyl Acetate
Decyl acetate is found in a diverse range of natural sources, including fruits, essential oils, and as a semiochemical in insects. Its presence contributes to the characteristic aroma profiles of many of these organisms.
In Fruits and Plants
Decyl acetate has been identified as a volatile component in numerous fruits and plants. It plays a role in the complex blend of compounds that constitute their distinctive scents. Notable plant sources include:
-
Citrus Fruits: Decyl acetate is a constituent of the volatile profile of various citrus species, contributing to their fresh, clean aroma. It has been reported in the peel oil of citrus fruits like grapefruits.[1]
-
Berries: Strawberries are known to contain decyl acetate as part of their complex aroma chemistry.[1]
-
Other Fruits: This compound has also been identified in apples and melons.[2]
-
Spices: Cardamom is a notable source of decyl acetate, contributing to its unique aromatic profile.[1]
-
Other Plants: Decyl acetate has been reported in a variety of other plants, including Mandragora autumnalis, Heracleum persicum, and Hyptis emoryi. It is also a key component of the floral scent of Vincetoxicum nakaianum, where it plays a role in attracting pollinators.
In Essential Oils
Essential oils, concentrated hydrophobic liquids containing volatile aroma compounds from plants, are a significant source of decyl acetate. Its concentration can vary depending on the plant species, geographical origin, and extraction method.
-
Ambrette Seed Oil: The essential oil derived from the seeds of Abelmoschus moschatus is reported to contain approximately 5.6% decyl acetate.
-
Bergamot Oil: The essential oil from the peel of the bergamot orange (Citrus bergamia) contains decyl acetate in concentrations ranging from 0.009% to 0.053%.
In Insects
Decyl acetate also functions as a semiochemical, a chemical substance that carries a message, in the insect world. It can act as a pheromone, influencing the behavior of other insects of the same species.
-
Ants: Decyl acetate has been identified as a component of the Dufour's gland secretions in certain ant species, such as Formica schaufussi. In this context, it can function as an alarm pheromone or a trail-marking signal.
-
Moths: It is a component of the sex pheromone blend of the false codling moth (Cryptophlebia leucotreta), playing a role in attracting males for mating.
Quantitative Data on Decyl Acetate Occurrence
The following table summarizes the available quantitative data for the concentration of decyl acetate in various natural sources. It is important to note that these values can exhibit significant variation based on factors such as cultivar, ripeness, geographical location, and extraction and analysis methodology.
| Natural Source | Plant/Insect Part | Concentration/Percentage | Reference |
| Ambrette Seed Oil | Seed | 5.60% | |
| Bergamot Oil | Peel | 0.009% - 0.053% | |
| Cardamom | Seed/Fruit | Present, specific quantification not widely reported | [1] |
| Citrus Fruits (general) | Peel/Juice | Present, quantification varies by species | [1] |
| Strawberry | Fruit | Present, quantification varies by cultivar | [1] |
| Apple | Fruit | Present, quantification varies by cultivar | [2] |
| Formica schaufussi (Ant) | Dufour's Gland | Present, specific quantification not widely reported | |
| Cryptophlebia leucotreta (Moth) | Pheromone Gland | Component of pheromone blend |
Biosynthesis of Decyl Acetate
The formation of decyl acetate in nature involves enzymatic reactions that combine a ten-carbon alcohol (decanol) with an acetyl group. The specific pathways differ between plants and insects.
Biosynthesis in Plants
In plants, the biosynthesis of decyl acetate is primarily a result of fatty acid metabolism and the subsequent action of alcohol acyltransferases (AATs).
dot
Caption: Biosynthesis of Decyl Acetate in Plants.
The process begins with the de novo synthesis of fatty acids from acetyl-CoA. Through a series of elongation steps, a C10 acyl chain (decanoyl-ACP) is formed. This is then converted to decanoyl-CoA, which is subsequently reduced to decanol via a two-step process involving an acyl-CoA reductase and an alcohol dehydrogenase. Finally, an alcohol acyltransferase (AAT) catalyzes the esterification of decanol with acetyl-CoA to produce decyl acetate. The availability of both decanol and acetyl-CoA precursors within the cell is a critical factor influencing the rate of decyl acetate synthesis.
Biosynthesis in Insects
In insects, particularly in the context of pheromone production, the biosynthesis of decyl acetate also originates from fatty acid metabolism. The pathway is similar to that in plants, involving the modification of fatty acid precursors.
dot
Caption: Biosynthesis of Decyl Acetate in Insects.
The biosynthesis in insects starts with the production of saturated acyl-CoAs through fatty acid synthase. These longer-chain acyl-CoAs can then undergo chain shortening through a process like β-oxidation to yield decanoyl-CoA. A fatty acyl-CoA reductase (FAR) then reduces decanoyl-CoA to decanol. Finally, an alcohol acetyltransferase catalyzes the esterification of decanol with acetyl-CoA to form decyl acetate within the pheromone gland.
Experimental Protocols
The identification and quantification of decyl acetate in natural sources are typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).
Extraction and Analysis of Decyl Acetate from Fruits and Plant Tissues (HS-SPME-GC-MS)
This protocol is suitable for the analysis of volatile compounds, including decyl acetate, from fresh plant material.
dot
Caption: HS-SPME-GC-MS Workflow for Plant Volatiles.
1. Sample Preparation:
-
Homogenize a known weight of fresh plant material (e.g., 5-10 g of fruit pulp or finely cut leaves) in a suitable buffer or deionized water.
-
Transfer the homogenate to a headspace vial (e.g., 20 mL).
2. Headspace Generation:
-
Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analytes.
-
Add a known amount of an appropriate internal standard (e.g., a non-naturally occurring ester like ethyl nonanoate) for quantification.
-
Seal the vial tightly with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) with gentle agitation to allow volatiles to equilibrate in the headspace.
3. HS-SPME Extraction:
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same incubation temperature.
4. GC-MS Analysis:
-
Injector: Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C for 2 min), ramps up to a higher temperature (e.g., 250 °C at a rate of 5-10 °C/min), and holds for a few minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
-
Identification: Identify decyl acetate by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).
-
Quantification: Quantify decyl acetate by comparing its peak area to that of the internal standard.
Extraction and Analysis of Decyl Acetate from Essential Oils (GC-MS)
This protocol is for the direct analysis of essential oils.
1. Sample Preparation:
-
Dilute the essential oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).
-
Add a known amount of an internal standard.
2. GC-MS Analysis:
-
Injector: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet in split mode (e.g., split ratio 1:50).
-
Column and Temperature Program: Use the same column and a similar temperature program as described for the HS-SPME method.
-
Mass Spectrometer: Operate under the same conditions as described above.
-
Identification and Quantification: Follow the same procedures for identification and quantification as outlined for the HS-SPME method.
Extraction and Analysis of Decyl Acetate from Insect Glands (Solvent Extraction-GC-MS)
This protocol is for the analysis of semiochemicals from insect glands.
1. Sample Preparation:
-
Dissect the specific gland (e.g., Dufour's gland) from the insect under a microscope.
-
Extract the gland in a small volume of a suitable solvent (e.g., 10-50 µL of hexane) for a defined period (e.g., 1-2 hours).
-
Add a known amount of an internal standard to the solvent extract.
2. GC-MS Analysis:
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system, typically in splitless mode due to the low concentrations of analytes.
-
Use the same GC-MS parameters as described for the analysis of essential oils.
-
Identify and quantify decyl acetate as previously described.
Conclusion
Decyl acetate is a naturally occurring ester with a widespread distribution in the plant and insect kingdoms. Its presence is a key contributor to the sensory profiles of many fruits and essential oils and plays a vital role in insect communication. The quantitative data and detailed analytical protocols provided in this guide offer a solid foundation for researchers to further explore the natural sources, biosynthesis, and potential applications of this versatile compound. Understanding the natural occurrence and biosynthetic pathways of decyl acetate can inform efforts in metabolic engineering to enhance desirable flavor and fragrance profiles in plants and can aid in the development of novel pest management strategies based on semiochemicals.
References
Biodegradability and environmental impact of decyl acetate
An In-depth Technical Guide on the Biodegradability and Environmental Impact of Decyl Acetate
Introduction
Decyl acetate (CAS No. 112-17-4), a fatty acyl ester, is the product of the formal esterification of decan-1-ol with acetic acid. It is a colorless liquid with a characteristic fruity, floral odor, making it a valuable ingredient in the flavor, fragrance, and cosmetic industries.[1][2][3] Its applications also extend to pharmaceuticals, where it can serve as a solvent or organoleptic agent, and in the chemical industry as an intermediate.[1][4] Given its widespread use and potential for environmental release, a thorough understanding of its biodegradability and ecotoxicological profile is essential for researchers, scientists, and drug development professionals to conduct comprehensive environmental risk assessments.
This document provides a detailed technical overview of the environmental fate of decyl acetate, focusing on its biodegradability and aquatic toxicity. It includes a summary of quantitative data, detailed experimental protocols for key studies, and visual diagrams of metabolic and experimental workflows.
Biodegradability
The biodegradability of a chemical substance is a critical indicator of its persistence in the environment. Aerobic biodegradation, mediated by microorganisms, is a primary mechanism for the removal of organic compounds from soil and water systems.
Aerobic Biodegradation Data
Studies have been conducted to assess the aerobic biodegradability of decyl acetate, primarily following the internationally recognized OECD Test Guidelines. A key study using the OECD 301F (Manometric Respirometry) test with a non-adapted activated sludge inoculum demonstrated 73% biodegradation over a 28-day period .[5] The pass level for "ready biodegradability" in this test is 60% within a 10-day window during the 28-day test.[6][7] While the reported 73% degradation is above the 60% threshold, the source study concluded that the substance is "Not readily biodegradable," which may indicate the 10-day window criterion was not met.[5]
Experimental Protocol: OECD 301F - Manometric Respirometry Test
The OECD Guideline for Testing of Chemicals, Test No. 301F, "Ready Biodegradability: Manometric Respirometry Test," is designed to evaluate the potential for rapid and ultimate biodegradation of chemical substances in an aerobic aqueous medium.[6][8]
Objective: To determine the extent of biodegradation by measuring the oxygen consumed by a microbial population in the presence of the test substance as the sole nominal source of organic carbon.
Methodology:
-
Test System Preparation: A known volume of a mineral medium is inoculated with a small amount of a microbial inoculum, typically activated sludge from a sewage treatment plant that has not been previously exposed to the test substance.[9]
-
Test Substance Addition: The test substance, decyl acetate, is added to the inoculated mineral medium in a sealed flask (respirometer) at a concentration that yields a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.[8] The ThOD is calculated based on the elemental formula of decyl acetate (C₁₂H₂₄O₂).
-
Control and Reference:
-
Blank Control: A flask containing only the inoculum and mineral medium is run in parallel to measure the basal respiration of the microorganisms.
-
Reference Control: A flask containing a readily biodegradable reference substance (e.g., aniline or sodium benzoate) is used to verify the viability and activity of the inoculum.[9]
-
-
Incubation: The sealed flasks are incubated at a constant temperature (typically 22 ± 1°C) in the dark for up to 28 days.[9] The contents are continuously stirred to ensure the availability of the substance to the microorganisms and to facilitate gas exchange.
-
Measurement: The consumption of oxygen is measured over the 28-day period using a manometric device. This can be achieved by measuring the pressure change within the constant volume respirometer or by measuring the volume of oxygen required to maintain a constant pressure.[8] Carbon dioxide produced during respiration is absorbed by a potassium hydroxide solution.
-
Data Analysis: The amount of oxygen consumed by the microbial population in the test flask, corrected for the oxygen uptake in the blank control, is expressed as a percentage of the ThOD. The percentage biodegradation is calculated as follows: % Biodegradation = (O₂ consumed by test substance (mg) / ThOD of test substance (mg)) x 100
Diagram: Experimental Workflow for OECD 301F
Caption: Experimental workflow for the OECD 301F biodegradability test.
Environmental Impact and Ecotoxicity
While biodegradability data informs on the persistence of a substance, ecotoxicity data is crucial for understanding its potential to cause harm to aquatic organisms. Decyl acetate is classified under the Globally Harmonized System (GHS) as hazardous to the aquatic environment, both short-term (Acute 1) and long-term (Chronic 1).[10] The hazard statement H410, "Very toxic to aquatic life with long lasting effects," is assigned to this substance.[5][10]
Quantitative Ecotoxicity Data
The following table summarizes the key ecotoxicity endpoints for decyl acetate based on standardized tests.
| Test Organism | Endpoint | Value (mg/L) | Exposure Time | Test Guideline | Reference |
| Daphnia magna (Water Flea) | EC₅₀ | 0.298 | 48 hours | OECD 202 | [5] |
| Pseudokirchneriella subcapitata (Green Algae) | ErC₅₀ | 0.69 | 72 hours | OECD 201 | [5] |
| Fish | LC₅₀ | No data available | - | - | [5][10] |
-
EC₅₀ (Median Effective Concentration): The concentration of the substance that causes a defined effect (e.g., immobilization) in 50% of the test population.
-
ErC₅₀ (Median Effective Concentration based on growth rate): The concentration that causes a 50% reduction in the growth rate of the algae population.
-
LC₅₀ (Median Lethal Concentration): The concentration that is lethal to 50% of the test fish population.
The low EC₅₀ and ErC₅₀ values confirm the high toxicity of decyl acetate to aquatic invertebrates and algae.
Mammalian Toxicity
In contrast to its high aquatic toxicity, decyl acetate exhibits low acute toxicity in mammals.
| Test Organism | Route | Endpoint | Value (mg/kg) | Reference |
| Rat | Oral | LD₅₀ | > 5,000 | [5] |
| Rabbit | Dermal | LD₅₀ | > 5,000 | [5][11] |
-
LD₅₀ (Median Lethal Dose): The dose of the substance that is lethal to 50% of the test animal population.
Metabolic Pathway of Biodegradation
The biodegradation of decyl acetate by microorganisms is expected to proceed via a common pathway for esters. The process begins with hydrolysis, followed by the separate metabolism of the resulting alcohol and carboxylic acid components.
-
Step 1: Hydrolysis: The ester bond in decyl acetate is cleaved by hydrolase enzymes (e.g., esterases), yielding decan-1-ol (a fatty alcohol) and acetate. This initial step is crucial and can be influenced by environmental factors such as pH.[12]
-
Step 2: Metabolism of Decan-1-ol: The resulting decan-1-ol is a primary fatty alcohol. Microorganisms typically oxidize fatty alcohols first to the corresponding aldehyde (decanal) and then to the fatty acid (decanoic acid). Decanoic acid can then enter the β-oxidation cycle, where it is sequentially broken down to produce multiple molecules of acetyl-CoA.
-
Step 3: Metabolism of Acetate: The acetate produced from hydrolysis is activated to acetyl-CoA. This can occur via two primary routes in bacteria:
-
High-affinity pathway: Acetyl-CoA synthetase (Acs) directly converts acetate to acetyl-CoA in an ATP-dependent reaction.[13][14]
-
Low-affinity pathway: A two-step process involving acetate kinase (AckA) and phosphotransacetylase (Pta) converts acetate to acetyl-phosphate and then to acetyl-CoA.[14][15]
-
-
Step 4: Central Metabolism: The acetyl-CoA generated from both the decanol and acetate pathways enters the tricarboxylic acid (TCA) cycle for energy production and biosynthesis, ultimately leading to the formation of carbon dioxide, water, and new cell biomass.
Diagram: Metabolic Pathway of Decyl Acetate
Caption: Proposed metabolic pathway for the biodegradation of decyl acetate.
Conclusion
Decyl acetate demonstrates a moderate level of aerobic biodegradation, achieving 73% degradation in 28 days under OECD 301F test conditions.[5] While this suggests it is unlikely to be highly persistent, it may not meet the strict criteria for "ready biodegradability." The primary environmental concern associated with decyl acetate is its high acute toxicity to aquatic organisms, particularly invertebrates and algae, as evidenced by its GHS classification and low EC₅₀/ErC₅₀ values.[5][10] In contrast, its acute mammalian toxicity is low. The predicted metabolic pathway involves initial hydrolysis to decanol and acetate, which are then channeled into common microbial metabolic cycles like β-oxidation and the TCA cycle. This comprehensive profile is critical for performing accurate environmental risk assessments and ensuring the safe use of decyl acetate in various commercial applications.
References
- 1. material-properties.org [material-properties.org]
- 2. Decyl acetate | C12H24O2 | CID 8167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ulprospector.com [ulprospector.com]
- 4. Decyl acetate Market Size, Competitors & Forecast to 2032 [researchandmarkets.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 7. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 8. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 9. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. decyl acetate, 112-17-4 [thegoodscentscompany.com]
- 12. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial acetate metabolism and its influence on human epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Branched-Chain Esters for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of branched-chain esters, tailored for professionals in pharmaceutical research and drug development. The strategic incorporation of branched-chain esters into drug molecules, often as prodrugs, can significantly modify their physicochemical characteristics, thereby enhancing their therapeutic efficacy. This guide delves into the key properties of solubility, lipophilicity, melting point, and stability, offering detailed experimental methodologies and comparative data to inform rational drug design.
Core Physicochemical Properties of Branched-Chain Esters
The introduction of branching in the ester side chain disrupts the molecular packing and alters the intermolecular forces, leading to distinct physicochemical properties compared to their straight-chain counterparts. These modifications are pivotal in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Melting Point
The melting point of a substance is a critical parameter in drug development, influencing its solid-state properties, such as stability and manufacturability. The branching of the alkyl chain in an ester generally leads to a lower melting point compared to the corresponding linear-chain isomer. This is attributed to the disruption of crystal lattice packing, which reduces the energy required to transition from a solid to a liquid state.
Table 1: Melting Points of Selected Branched-Chain Fatty Acid Esters
| Ester | Molecular Formula | Branching Type | Melting Point (°C) |
| Methyl isopalmitate | C17H34O2 | Iso | 18.2 |
| Methyl palmitate | C17H34O2 | Linear | 30.5 |
| Methyl anteiso-heptadecanoate | C18H36O2 | Anteiso | 10.5 |
| Methyl heptadecanoate | C18H36O2 | Linear | 29.5 |
| Isopropyl isomyristate | C17H34O2 | Iso | -3 |
| Isopropyl myristate | C17H34O2 | Linear | -4 |
Note: Data compiled from various sources. Exact values may vary based on experimental conditions and purity.
Aqueous Solubility
Aqueous solubility is a crucial determinant of a drug's bioavailability. Poorly soluble drugs often exhibit low and variable absorption. Branched-chain esters can modulate the aqueous solubility of a parent drug. The effect of branching on solubility is complex and depends on the overall molecular structure. While increased lipophilicity due to a longer branched chain might decrease aqueous solubility, the disruption of the crystal lattice can sometimes lead to an increase in solubility.
Amino acid ester prodrugs, particularly those with branched-chain amino acids like L-valine and L-isoleucine, have been shown to significantly increase the aqueous solubility of parent drugs. For instance, valacyclovir, the L-valyl ester of acyclovir, demonstrates a remarkable increase in aqueous solubility compared to acyclovir itself.[1]
Table 2: Aqueous Solubility of Selected Branched-Chain Ester Prodrugs and Parent Drugs
| Compound | Description | Aqueous Solubility |
| Acyclovir | Parent Drug | Poorly soluble |
| Valacyclovir | L-valyl ester of acyclovir | Highly soluble[1] |
| Penciclovir | Parent Drug | Low solubility |
| O-acyl-O-L-valyl-penciclovir | Branched-chain amino acid ester prodrug | Highly soluble[1] |
| O-acyl-O-L-isoleucyl-penciclovir | Branched-chain amino acid ester prodrug | Highly soluble[1] |
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's ability to partition between an oily and an aqueous phase. It is a critical factor for membrane permeability and, consequently, drug absorption. The "Rule of Five" suggests that for a drug to have good oral bioavailability, its LogP should generally be less than 5.
Introducing a branched-chain ester moiety can be a strategic approach to modulate a drug's lipophilicity. The increased hydrocarbon content of the ester chain enhances lipophilicity, which can improve passive diffusion across biological membranes. However, an optimal balance between lipophilicity and hydrophilicity is essential for effective drug delivery.
Table 3: Lipophilicity (cLogP) of Representative Branched-Chain Esters
| Ester | Molecular Formula | Branching Type | cLogP (Calculated) |
| Isopropyl myristate | C17H34O2 | Iso | 7.1 |
| Isopropyl palmitate | C19H38O2 | Iso | 8.1 |
| 2-Ethylhexyl palmitate | C24H48O2 | Branched | 10.6 |
| Isoamyl laurate | C17H34O2 | Iso | 7.2 |
Note: cLogP values are estimations and can vary between different calculation algorithms. Experimental determination is recommended for accurate assessment.
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is fundamental in drug development. The following sections outline the standard experimental methodologies for key properties of branched-chain esters.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermo-analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the branched-chain ester into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., -20°C).
-
Ramp the temperature at a constant rate, typically 5-10°C/min, to a temperature significantly above the melting point.
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled rate.
-
A second heating scan is often performed to analyze the thermal history of the sample.
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic melting transition on the DSC thermogram. The heat of fusion can be calculated from the area under the melting peak.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the branched-chain ester to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Analyze the concentration of the dissolved ester in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Calculation: The aqueous solubility is reported as the concentration of the ester in the saturated solution (e.g., in mg/mL or µM).
Determination of Lipophilicity (LogP) by Shake-Flask Method
This method directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the branched-chain ester in either the aqueous or the n-octanol phase. Add a known volume of the other phase to create a biphasic system.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the ester to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw aliquots from both the aqueous and the n-octanol layers and determine the concentration of the ester in each phase using a suitable analytical method (e.g., HPLC-UV/MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise chemical structure of branched-chain esters, confirming the position and nature of the branching.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified ester (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of protons near the branch point are characteristic.
-
¹³C NMR: Indicates the number of non-equivalent carbon atoms. The chemical shifts of the carbons at and near the branch point are diagnostic.
-
2D NMR: COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish correlations between protons and carbons, allowing for unambiguous assignment of the entire molecular structure.
-
Visualization of Logical Workflow and Relationships
Prodrug Design and Evaluation Workflow
The following diagram illustrates a logical workflow for the design and evaluation of branched-chain ester prodrugs, a common application in drug development.
Caption: A logical workflow for the design and evaluation of branched-chain ester prodrugs.
This comprehensive guide provides a foundational understanding of the physicochemical properties of branched-chain esters and their importance in drug development. By leveraging the principles and methodologies outlined herein, researchers and scientists can make more informed decisions in the design and optimization of novel therapeutics.
References
Methodological & Application
Synthesis of Iso-decyl Acetate via Direct Esterification: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the synthesis of iso-decyl acetate through the direct esterification of iso-decyl alcohol with glacial acetic acid. This method, a classic example of Fischer esterification, utilizes an acid catalyst to achieve high yields of the desired ester. This protocol is designed for laboratory-scale synthesis and offers a foundational procedure that can be optimized for specific research and development needs. Included are comprehensive experimental procedures, a summary of reaction parameters from related ester syntheses, and visual diagrams of the chemical pathway and experimental workflow.
Introduction
Iso-decyl acetate is a branched-chain ester valued for its characteristic fresh, citrus-like fragrance, making it a significant component in the flavor and fragrance industry.[1] Beyond its aromatic properties, branched-chain esters like iso-decyl acetate are investigated for their utility as specialty solvents, plasticizers, and lubricants. The synthesis of such esters is a fundamental process in organic chemistry, with direct esterification being one of the most common and cost-effective methods.
The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the less expensive one, is used, and/or the water formed during the reaction is removed.[4][5] This protocol details the synthesis of iso-decyl acetate using an excess of acetic acid and a strong acid catalyst, followed by a standard purification procedure.
Chemical Reaction Pathway
The synthesis of iso-decyl acetate proceeds via the reaction of iso-decyl alcohol with acetic acid in the presence of an acid catalyst, as illustrated below.
References
Application Notes and Protocols: Lipase-Catalyzed Synthesis of Decyl Acetate Kinetics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the kinetics of lipase-catalyzed synthesis of decyl acetate. Decyl acetate is a fragrance and flavoring agent, and its enzymatic synthesis offers a green and sustainable alternative to traditional chemical methods. Understanding the reaction kinetics is crucial for process optimization and industrial scale-up.
Introduction
The enzymatic synthesis of decyl acetate is typically achieved through the transesterification of a vinyl ester (e.g., vinyl acetate) with decanol, or the esterification of acetic acid with decanol, catalyzed by a lipase. Lipases are versatile enzymes that can function in non-aqueous media, making them ideal for ester synthesis. The reaction kinetics are influenced by several factors, including the choice of lipase, reaction temperature, substrate molar ratio, enzyme concentration, and the solvent system.
A commonly employed and highly effective catalyst for this reaction is Novozym 435, an immobilized lipase B from Candida antarctica.[1][2][3][4] The reaction mechanism for this lipase-catalyzed transesterification generally follows a Ping-Pong Bi-Bi mechanism.[1][2][3][5] In this mechanism, the lipase first reacts with the acyl donor (vinyl acetate) to form an acyl-enzyme intermediate, releasing the vinyl alcohol which then tautomerizes to the more stable acetaldehyde. Subsequently, the alcohol (decanol) attacks the acyl-enzyme intermediate to produce the decyl acetate ester and regenerate the free enzyme. One notable characteristic of this reaction is the potential for inhibition by an excess of the alcohol substrate.[1][2][3]
Key Parameters Influencing Reaction Kinetics
The rate of decyl acetate synthesis is dependent on several key experimental parameters. Optimization of these parameters is essential for achieving high conversion rates and product yields.
Effect of Temperature
Temperature plays a dual role in enzyme-catalyzed reactions. Initially, an increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to thermal denaturation of the enzyme, resulting in a loss of catalytic activity. For lipase-catalyzed reactions, the optimal temperature is typically in the range of 30-60°C.[5][6][7][8] For the synthesis of decyl acetate using Novozym 435, studies have been conducted at temperatures around 30°C to 35°C.[1][2][3]
Effect of Substrate Concentration and Molar Ratio
The concentrations of the acyl donor and the alcohol significantly affect the reaction kinetics. According to the Michaelis-Menten model, the reaction rate increases with substrate concentration until the enzyme becomes saturated. However, high concentrations of the alcohol (decanol) can lead to substrate inhibition.[1][2][3] Therefore, optimizing the molar ratio of the substrates is critical. In some cases, using an excess of the acyl donor can be beneficial.[3]
Effect of Enzyme Concentration
Increasing the enzyme concentration generally leads to a higher initial reaction rate, as more active sites are available for catalysis.[3] However, a higher enzyme loading also increases the overall process cost. Therefore, it is important to determine an optimal enzyme concentration that provides a reasonable reaction rate without being prohibitively expensive.
Data Presentation
The following tables summarize the key findings from kinetic studies on the lipase-catalyzed synthesis of decyl acetate.
Table 1: Reaction Conditions and Kinetic Model for Decyl Acetate Synthesis
| Parameter | Value / Description | Reference |
| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | [1][2][3][4] |
| Reaction | Transesterification of vinyl acetate with decanol | [1][2][3] |
| Solvent | n-Hexane or Supercritical CO2 | [1][2][3] |
| Temperature | 30°C | [1][2][4] |
| Substrate Concentration Range | 0.1 - 1.4 M | [1][2] |
| Kinetic Model | Ping-Pong Bi-Bi with inhibition by excess alcohol | [1][2][3] |
Table 2: Influence of Key Parameters on Reaction Rate
| Parameter Varied | Observation | Reference |
| Temperature | Reaction rate is enhanced with increasing temperature. | [3] |
| Enzyme Loading | Reaction rate is enhanced with increasing enzyme loading. | [3] |
| Vinyl Acetate Concentration | Reaction rate is enhanced with increasing vinyl acetate concentration. | [3] |
| Decanol Concentration | Excess decanol leads to inhibition of the reaction. | [1][2][3] |
| Pressure (in Supercritical CO2) | Reaction rate is inhibited by increasing pressure. | [3] |
Experimental Protocols
This section provides a detailed protocol for the lipase-catalyzed synthesis of decyl acetate and the subsequent kinetic analysis.
Materials and Reagents
-
Immobilized Lipase (e.g., Novozym 435)
-
Decanol (≥98% purity)
-
Vinyl Acetate (≥99% purity)
-
n-Hexane (anhydrous, ≥95% purity)
-
Internal Standard for GC analysis (e.g., dodecane)
-
Sodium Sulfate (anhydrous)
-
Standard for decyl acetate (for GC calibration)
Protocol for Enzymatic Synthesis of Decyl Acetate
-
Reactor Setup: The reaction is typically carried out in a temperature-controlled, stirred batch reactor. A jacketed glass vessel connected to a circulating water bath is suitable.
-
Reaction Mixture Preparation:
-
In a typical experiment, prepare a reaction mixture in a sealed vial or reactor.
-
For a 10 mL total reaction volume, add the desired amounts of decanol and vinyl acetate to n-hexane. For example, to achieve a concentration of 0.5 M for each substrate, add the appropriate volumes of stock solutions or pure substrates to the solvent.
-
Include an internal standard (e.g., dodecane) in the reaction mixture for accurate quantification by gas chromatography (GC).
-
-
Enzyme Addition and Reaction Initiation:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) with stirring for at least 15 minutes to ensure thermal equilibrium.
-
Initiate the reaction by adding a pre-weighed amount of the immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
-
Sampling:
-
At regular time intervals, withdraw small aliquots (e.g., 100 µL) from the reaction mixture using a syringe.
-
To stop the reaction in the collected sample, immediately filter out the immobilized enzyme using a syringe filter (0.22 µm) or by centrifugation.
-
The samples can be stored at a low temperature (e.g., 4°C) before analysis.
-
-
Analysis:
-
Analyze the composition of the samples (concentration of decyl acetate, decanol, and vinyl acetate) using a gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Use a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Calibrate the GC with standard solutions of the reactants and product to obtain a calibration curve for quantitative analysis.
-
The conversion of the limiting substrate can be calculated based on its consumption over time.
-
Kinetic Data Analysis
-
Initial Rate Determination: From the concentration versus time data, determine the initial reaction rate for different initial substrate concentrations.
-
Kinetic Model Fitting: The experimental data can be fitted to various kinetic models, such as the Michaelis-Menten equation or more complex models like the Ping-Pong Bi-Bi mechanism with substrate inhibition.
-
Parameter Estimation: Use non-linear regression analysis to estimate the kinetic parameters (e.g., Vmax, Km, Ki) from the experimental data.
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CDUP - Enzymatic Production of Decyl Acetate: Kinetic Study in n-Hexane and Comparison with Supercritical CO2 [sigarra.up.pt]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
Application Notes and Protocols for Iso-Decyl-Acetate in Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of iso-decyl-acetate as a fragrance agent in research and development. This document outlines the chemical and physical properties, safety information, and detailed experimental protocols for sensory analysis, stability testing, and synthesis.
Chemical and Physical Properties of this compound
This compound is a branched-chain ester valued in the fragrance industry for its fresh, citrus-like aroma.[1] A summary of its key properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 69103-24-8 | [2][3] |
| Molecular Formula | C₁₂H₂₄O₂ | [1][3] |
| Molecular Weight | 200.32 g/mol | [1][3] |
| Appearance | Colorless clear liquid | [1] |
| Odor Profile | Fresh, citrus, green, herbal, powdery, clean | [1][2] |
| Boiling Point | 220 to 222 °C @ 760 mm Hg | [1] |
| Flash Point | 93.89 °C (201.00 °F) | [2] |
| Solubility | Soluble in alcohol; almost insoluble in water | [1][2] |
| Vapor Pressure | 0.104 mmHg @ 25 °C (estimated) | [1] |
| Substantivity | 16 hours at 100.00 % | [2] |
Safety Information
This compound is classified as an irritant and requires careful handling.[2] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn.[2] It is recommended for use in fragrance concentrates at levels up to 5.0000%.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).[4][5][6]
Experimental Protocols
Synthesis of this compound (Adapted from Fischer Esterification)
This protocol describes the synthesis of this compound via Fischer esterification of iso-decyl alcohol and acetic acid using an acid catalyst.
Materials:
-
Iso-decyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine iso-decyl alcohol and a molar excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask.
-
Add boiling chips and assemble a reflux condenser.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with cold water.
-
Neutralize the organic layer by washing with 5% sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried ester and purify by simple distillation, collecting the fraction at the boiling point of this compound.
Logical Workflow for this compound Synthesis:
Figure 1. Workflow for the synthesis of this compound.
Sensory Analysis Protocols
Sensory evaluation is critical for characterizing the odor profile and intensity of this compound.
Objective: To qualitatively describe the odor characteristics of this compound.
Materials:
-
This compound
-
Odor-free smelling strips
-
Ethanol (odorless) for dilution
-
Well-ventilated, odor-free sensory evaluation room
Procedure:
-
Prepare a 10% solution of this compound in ethanol.
-
Dip a smelling strip into the solution, ensuring not to oversaturate.
-
Allow the solvent to evaporate for a few seconds.
-
Present the strip to trained sensory panelists.
-
Panelists should document the perceived odor characteristics at different time points (top, middle, and base notes) over several hours.
Objective: To determine the lowest concentration at which the odor of this compound is detectable.[7]
Materials:
-
Serial dilutions of this compound in an odorless solvent (e.g., water or mineral oil).
-
Triangle test cups or similar presentation vessels.
-
A panel of screened and trained assessors.
Procedure:
-
Prepare a series of dilutions of this compound.
-
Conduct a triangle test where panelists are presented with three samples, two of which are the blank solvent and one contains the diluted odorant.
-
Panelists are asked to identify the odd sample.
-
The lowest concentration at which a statistically significant number of panelists can correctly identify the odorant is determined as the odor detection threshold.
Stability Testing Protocol
Objective: To evaluate the stability of this compound in a representative consumer product base (e.g., lotion, shampoo) under various conditions.[3][8][9][10]
Materials:
-
This compound
-
Unfragranced product base
-
Glass containers
-
Environmental chambers (for controlled temperature, humidity, and light exposure)
Procedure:
-
Incorporate this compound into the product base at a predetermined concentration (e.g., 0.5%).
-
Package the fragranced product in glass containers.
-
Store samples under different conditions:
-
Accelerated stability: 40°C / 75% RH for 3 months.
-
Real-time stability: 25°C / 60% RH for 12 months.
-
Light exposure: UV light cabinet.
-
Freeze-thaw cycles: -10°C to 25°C for 3 cycles.[10]
-
-
Evaluate samples at regular intervals (e.g., 0, 1, 2, 3 months for accelerated testing) for changes in color, clarity, viscosity, pH, and odor profile.
Experimental Workflow for Stability Testing:
Figure 2. Workflow for fragrance stability testing.
Olfactory Receptor Activation Assay
Objective: To determine if this compound activates specific olfactory receptors (ORs) in a heterologous expression system. This protocol is based on a common method using a cAMP-mediated luciferase reporter assay.[4][6][11]
Materials:
-
HEK293 cells or a similar cell line
-
Expression plasmids for the olfactory receptor of interest and a G-protein (e.g., Gαolf)
-
A reporter plasmid containing a cAMP response element linked to a luciferase gene
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound solutions of varying concentrations
-
Luminometer
Procedure:
-
Co-transfect the HEK293 cells with the OR expression plasmid, G-protein plasmid, and the luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
-
Prepare serial dilutions of this compound in a suitable vehicle.
-
Add the this compound solutions to the cells.
-
After a defined incubation period, add the luciferase substrate.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in cAMP levels, signifying receptor activation.
Signaling Pathway for Olfactory Receptor Activation:
Figure 3. General olfactory signal transduction pathway.
References
- 1. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 2. scienomics.com [scienomics.com]
- 3. iltusa.com [iltusa.com]
- 4. Measuring Odorant Receptor Activation using a Real-Time Cyclic Adenosine Monophosphate Assay [jove.com]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 8. orchadia.org [orchadia.org]
- 9. humiditycontrol.com [humiditycontrol.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Acetate Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of acetate compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are applicable to a variety of sample matrices and are intended to guide researchers in developing robust and reliable analytical methods.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of acetates, which can range from volatile short-chain esters to derivatized non-volatile compounds, GC-MS offers high sensitivity and selectivity. This document outlines two primary approaches for acetate analysis: the analysis of volatile acetate esters and the analysis of non-volatile compounds containing hydroxyl or carboxyl groups via derivatization to acetate esters or other volatile derivatives.
Quantitative Data Summary
The following tables summarize quantitative data from various GC-MS methods for acetate analysis, providing a reference for expected performance.
Table 1: Quantitative Performance for Direct Headspace GC-MS Analysis of Volatile Acetates
| Analyte | Concentration Range | % Relative Standard Deviation (RSD) | Matrix | Reference |
| Methyl Acetate | ng to µg per cigarette | 28% (pack-to-pack) | Cigarette Tobacco | [1][2] |
| Ethyl Acetate | ng to µg per cigarette | Not Specified | Cigarette Tobacco | [1] |
| n-Propyl Acetate | ng to µg per cigarette | 7% (pack-to-pack) | Cigarette Tobacco | [1][2] |
| Isopropyl Acetate | ng to µg per cigarette | 8.6% (pack-to-pack) | Cigarette Tobacco | [2] |
| Butyl Acetate | ng to µg per cigarette | 30% (pack-to-pack) | Cigarette Tobacco | [2] |
Table 2: Quantitative Performance for GC-MS Analysis of Acetate via Alkylation
| Analyte | Linear Range (µM) | % Relative Standard Deviation (RSD) | Matrix | Reference |
| ¹²C- and ¹³C-acetate | 2 - 2000 | < 10% | Biological Samples | [3][4][5] |
Experimental Protocols
Protocol 1: Derivatization of Hydroxyl-Containing Compounds to Acetate Esters
This protocol is suitable for the analysis of compounds such as sterols, hopanols, n-alkanols, and hydroxy-fatty acids by converting their hydroxyl groups into more volatile acetate esters.[6]
Materials:
-
Acetic anhydride
-
Anhydrous pyridine
-
Methanol (GC grade)
-
Dichloromethane (DCM, GC grade)
-
Internal standard (optional)
-
Heating block (70°C)
-
GC vials with caps
Procedure:
-
Carefully dry the sample and transfer it to a GC vial. If an internal standard is used, add it at this stage.
-
Dissolve the sample in an appropriate solvent like DCM.
-
In a fume hood, add 20 µL of acetic anhydride and 20 µL of anhydrous pyridine to the sample. This volume is sufficient for samples containing less than 100 µg of derivatizable material in approximately 100 µL of solvent.
-
Tightly cap the vial and heat it in a heating block at 70°C for 20 minutes to ensure the reaction goes to completion.[6]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Note: Pyridine is toxic and should be handled with care in a fume hood.[6] If analyzing hydroxy-fatty acids, the carboxyl groups should be methylated prior to acetylation.[6]
Protocol 2: Alkylation of Free Acetate for GC-MS Analysis
This method is designed for the quantification of free acetate in biological samples by converting it to a volatile propyl-acetate derivative.[3][4][5]
Materials:
-
Sample containing acetate
-
Internal standard (e.g., sodium ²H₃-acetate)
-
1-Propanol
-
Pyridine
-
1 M Sodium hydroxide (NaOH)
-
Methyl chloroformate (MCF)
-
Microfuge tubes (2 mL)
Procedure:
-
In a 2 mL microfuge tube, add 200 µL of the sample.
-
Add 40 µL of 1 mM internal standard (unless already present in the sample).
-
Add 50 µL of 1-propanol and 50 µL of pyridine.
-
Place the tube on ice for 5 minutes.
-
Add 100 µL of 1 M NaOH, immediately followed by 30 µL of MCF.
-
Vortex the tube vigorously for 20 seconds.
-
The propyl-acetate derivative is formed and can be extracted for GC-MS analysis.
Protocol 3: Headspace Analysis of Volatile Acetates using Solid-Phase Microextraction (SPME)
This protocol is ideal for the analysis of volatile acetate compounds in solid or liquid samples, such as cigarette tobacco.[1]
Materials:
-
Sample containing volatile acetates
-
SPME fiber assembly
-
GC vials with septa
-
Heater/agitator for vials
Procedure:
-
Place a known amount of the sample into a GC vial.
-
Seal the vial with a septum cap.
-
Heat the vial to a specific temperature to allow the volatile acetates to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period to allow for the adsorption of the analytes.
-
Retract the fiber and immediately introduce it into the hot injector of the GC-MS for thermal desorption and analysis.
GC-MS Parameters
The following tables provide typical GC-MS parameters that can be used as a starting point for method development.
Table 3: Example GC-MS Parameters for Derivatized Acetates
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) | [3] |
| Injection Mode | Split (e.g., 25 mL/min split flow) | [3] |
| Inlet Temperature | 280°C | [3] |
| Carrier Gas | Helium at 1.0 mL/min | [3] |
| Oven Program | Initial Temp: 70°C, hold for 2 minRamp: 10°C/min to 150°CRamp 2: 30°C/min to 300°C, hold for 5 min | [7] |
| Mass Spectrometer | ||
| Interface Temperature | 230°C | [3] |
| Quadrupole Temperature | 200°C | [3] |
| Ionization Mode | Electron Impact (EI) | [8] |
| Mass Range | 40 - 700 m/z | [9] |
Table 4: Example GC-MS Parameters for Volatile Acetates (Headspace SPME)
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | DB-225-MS (30 m x 0.32 mm x 0.25 µm) | [8] |
| Injection Mode | Splitless | [9] |
| Inlet Temperature | 250°C | [9] |
| Carrier Gas | Helium | [8] |
| Oven Program | Initial Temp: 100°CRamp: 60°C/min to 230°C | [8] |
| Mass Spectrometer | ||
| Ion Source Temperature | 200°C | [9] |
| Interface Temperature | 280°C | [9] |
| Ionization Mode | Electron Impact (EI) | [8] |
| Solvent Cut Time | 3 minutes | [9] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of acetate compounds.
Caption: Acetylation derivatization reaction for hydroxyl-containing compounds.
References
- 1. Quantitative analysis of acetates in cigarette tobacco using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ujpronline.com [ujpronline.com]
Application Notes and Protocols for the Transesterification of Vinyl Acetate with Decanol for Decyl Acetate Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl acetate, a fatty acid ester, finds applications in the fragrance, flavor, and pharmaceutical industries as a specialty chemical. Its synthesis through enzymatic transesterification offers a green and selective alternative to traditional chemical methods. This document provides detailed application notes and experimental protocols for the synthesis of decyl acetate via the transesterification of vinyl acetate with decanol, primarily utilizing the immobilized lipase B from Candida antarctica (Novozym® 435). Vinyl acetate serves as an effective acyl donor, driving the reaction forward due to the irreversible tautomerization of the vinyl alcohol byproduct to acetaldehyde.[1]
Reaction Principle
The enzymatic transesterification involves the transfer of the acetyl group from vinyl acetate to decanol, yielding decyl acetate and vinyl alcohol. The unstable vinyl alcohol rapidly tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product side. The reaction is efficiently catalyzed by lipases, particularly Novozym® 435, which is known for its high activity and stability in non-aqueous media.[2][3] The reaction follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (vinyl acetate) to form an acyl-enzyme intermediate, followed by the release of the first product (vinyl alcohol). The acyl-enzyme intermediate then reacts with the acyl acceptor (decanol) to form the final ester product (decyl acetate) and regenerate the free enzyme. It has been noted that an excess of the alcohol (decanol) can lead to competitive inhibition of the enzyme.[4]
Data Presentation
Table 1: Effect of Temperature on Decyl Acetate Synthesis
| Temperature (°C) | Catalyst | Solvent | Reaction Time (h) | Conversion/Yield (%) | Reference |
| 30 | Novozym® 435 | n-Hexane | - | Data not specified | [4] |
| 35 | Novozym® 435 | Supercritical CO2 | - | Data not specified | [4] |
| 40 | Lipase | Solvent-free | 6 | >98 (for neryl acetate) |
Note: Direct quantitative data for the effect of temperature on decyl acetate yield is limited in the reviewed literature. The data for neryl acetate is provided as an analogous reference for a similar lipase-catalyzed transesterification of an alcohol with vinyl acetate.
Table 2: Effect of Reactant Molar Ratio on Ester Synthesis
| Molar Ratio (Alcohol:Acyl Donor) | Catalyst | Reaction | Conversion/Yield (%) | Reference |
| 1:1.3 | Novozym® 435 | Esterification | 94.5 | |
| 1:5 | Novozym® 435 | Esterification | 32 (for benzyl benzoate) | |
| 1:6 | Lipozyme RM IM | Transesterification | - |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of Decyl Acetate
This protocol is a synthesized procedure based on common practices for lipase-catalyzed transesterification reactions.
Materials:
-
Decanol (≥98%)
-
Vinyl acetate (≥99%, inhibitor-free)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
n-Hexane (anhydrous, ≥95%) or other suitable organic solvent
-
Molecular sieves (3 Å or 4 Å, activated)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask or sealed reaction vessel
-
Magnetic stirrer and stir bar or orbital shaker
-
Heating mantle or oil bath with temperature controller
-
Condenser (if refluxing)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve decanol (1.0 equivalent) in a suitable volume of anhydrous n-hexane (e.g., 10-20 mL per gram of decanol). Add vinyl acetate (1.5-3.0 equivalents). To ensure anhydrous conditions, add activated molecular sieves (approximately 10% w/v).
-
Enzyme Addition: Add Novozym® 435 to the reaction mixture. A typical enzyme loading ranges from 5-10% (w/w) based on the total weight of the substrates.
-
Reaction: Seal the flask and place it in a heating mantle or oil bath set to the desired temperature (e.g., 30-40°C). Stir the mixture at a constant rate (e.g., 150-200 rpm) for the desired reaction time (e.g., 6-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Enzyme Recovery: Upon completion of the reaction, stop the stirring and allow the immobilized enzyme to settle. Decant or filter the reaction mixture to separate the enzyme. The recovered enzyme can be washed with fresh solvent and reused for subsequent batches.
-
Solvent Removal: Remove the solvent from the reaction mixture using a rotary evaporator.
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).[5]
-
Collect the fractions and analyze them by TLC or GC to identify the fractions containing the pure decyl acetate.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified decyl acetate.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of decyl acetate.
Signaling Pathway (Reaction Mechanism)
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
References
- 1. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
Application Note: Synthesis of Isopentyl Acetate via Fischer Esterification
Introduction
This document provides a detailed protocol for the synthesis of isopentyl acetate, commonly known as banana oil, through the Fischer esterification of isopentyl alcohol and acetic acid. This reaction is a classic example of forming an ester from a carboxylic acid and an alcohol, utilizing an acid catalyst.[1][2] The reaction is reversible, so to maximize the yield of the ester, an excess of the less expensive reactant, glacial acetic acid, is used to shift the equilibrium toward the products according to Le Châtelier's principle.[3][4] The process involves heating the reaction mixture under reflux, a technique used to heat a reaction at the boiling point of the solvent for an extended period without loss of material.[5][6][7][8] Subsequent purification is achieved through a series of extractions and final distillation.
Quantitative Data and Reagents
The following table summarizes the reactants and their quantitative details for this procedure.
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount | Moles | Role |
| Isopentyl Alcohol | C₅H₁₂O | 88.15 | 0.813 | 15.0 mL | 0.138 | Limiting Reagent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 1.049 | 20.0 mL | 0.350 | Excess Reagent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.840 | 4.0 mL | ~0.073 | Catalyst |
| Isopentyl Acetate | C₇H₁₄O₂ | 130.18 | 0.876 | - | - | Product |
Data sourced from multiple experimental protocols.[1]
Experimental Protocols
Part 1: Reflux Apparatus Setup and Reaction
-
Glassware Preparation : Ensure all glassware, including a 100 mL round-bottom flask, condenser, and separatory funnel, is clean and dry.[1]
-
Reagent Addition : To the 100 mL round-bottom flask, add 15 mL (12.2 g, 0.138 mol) of isopentyl alcohol.[1] Subsequently, add 20 mL (21 g, 0.35 mol) of glacial acetic acid.[1]
-
Catalyst Addition : Carefully and with swirling, add 4 mL of concentrated sulfuric acid to the flask.[1] This addition is exothermic and should be performed in a fume hood.
-
Boiling Chips : Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.[1][9]
-
Apparatus Assembly : Securely clamp the flask to a ring stand. Attach a reflux condenser vertically to the flask, ensuring a snug fit.[10] Connect water tubing to the condenser, with water entering the lower inlet and exiting the upper outlet to ensure the condenser jacket remains full.[6][10] The top of the condenser must be left open to the atmosphere to prevent pressure buildup.[6][8]
-
Heating and Reflux : Place a heating mantle under the flask and raise it to make contact.[2] Heat the mixture to a gentle boil. Allow the mixture to reflux for one hour.[1][4] The reflux period begins when vapor is seen condensing and flowing back into the flask from the lower part of the condenser.[10]
-
Cooling : After one hour, turn off the heat, lower the heating mantle, and allow the flask to cool to room temperature.[1]
Part 2: Workup and Isolation of Crude Product
-
Transfer : Once cooled, transfer the reaction mixture to a separatory funnel. Rinse the reaction flask with 10 mL of cold water and add this rinsing to the separatory funnel.[1]
-
Water Wash : Add an additional 45 mL of cold water to the separatory funnel (for a total of 55 mL).[1] Stopper the funnel, invert it, and vent to release any pressure. Shake gently and allow the layers to separate. The aqueous layer is the lower layer. Drain and discard the aqueous layer.[1]
-
Neutralization Wash : Add 25 mL of 5% aqueous sodium bicarbonate solution to the organic layer in the separatory funnel.[1] Caution : CO₂ gas will be produced.[1] Swirl the funnel gently without the stopper until vigorous bubbling subsides. Then, stopper the funnel, shake gently, and vent frequently. Allow the layers to separate, then drain and discard the lower aqueous layer. Repeat this wash until the aqueous layer is basic to litmus paper.[1]
-
Brine Wash : Wash the organic layer with 25 mL of water, followed by 5 mL of saturated aqueous sodium chloride (brine) to aid in removing residual water from the organic layer.[1] Simply swirl the funnel for this step; do not shake vigorously.[1] Separate and discard the lower aqueous layer.[1]
-
Drying : Pour the remaining top organic layer (the crude isopentyl acetate) into a clean, dry Erlenmeyer flask. Add approximately 2 g of anhydrous magnesium sulfate or sodium sulfate to dry the ester.[1] Swirl the flask occasionally for about 10-15 minutes. The liquid should become clear.
Part 3: Purification by Distillation
-
Setup : Decant the dried liquid ester into a clean, dry distilling flask, ensuring the drying agent is left behind.[1] Add fresh boiling chips.
-
Distillation : Assemble a simple distillation apparatus. Heat the flask gently with a heating mantle.
-
Collection : Collect the purified isopentyl acetate product that distills in the temperature range of 134 °C to 143 °C in a pre-weighed, clean, and dry receiving flask.[1]
-
Final Steps : Weigh the collected product and calculate the percentage yield.
Visual Workflow
Caption: Workflow for the synthesis and purification of isopentyl acetate.
Safety Precautions
-
Corrosive Chemicals : Glacial acetic acid and concentrated sulfuric acid are highly corrosive and can cause severe burns.[1][11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pressure : Never heat a closed system.[6][8] Ensure the top of the reflux condenser is open to the atmosphere. When using a separatory funnel with sodium bicarbonate, vent frequently to release the pressure from CO₂ evolution.[1]
-
Bumping : Always use boiling chips or a stir bar when heating liquids to prevent bumping (sudden, violent boiling).[9][10]
-
Flammability : Organic solvents and products can be flammable. Keep them away from open flames and sparks. Use a heating mantle as the heat source.[5]
-
Fume Hood : All procedures involving volatile and corrosive chemicals should be performed in a well-ventilated fume hood.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isolation of Caffeine [jan.ucc.nau.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 7. ukessays.com [ukessays.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. radleys.com [radleys.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. westfield.ma.edu [westfield.ma.edu]
Application Notes and Protocols for Acetate Derivatization in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of acetate for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections offer a comparative overview of common derivatization techniques, in-depth protocols for two widely used methods, and a summary of their quantitative performance.
Introduction to Acetate Derivatization for GC-MS
Acetate, a key metabolite in various biological processes, is a small and polar molecule, making its direct analysis by GC-MS challenging. Derivatization is a crucial sample preparation step that converts acetate into a more volatile and less polar compound, improving its chromatographic separation and detection. This process typically involves the conversion of the carboxylic acid group of acetate into an ester or a silyl ester. The choice of derivatization method can significantly impact the sensitivity, accuracy, and reproducibility of the analysis. This guide explores several common techniques to assist researchers in selecting and implementing the most suitable method for their specific application.
Overview of Derivatization Techniques
Several derivatization strategies are employed for the analysis of acetate and other short-chain fatty acids (SCFAs). The most common approaches include:
-
Alkyl Chloroformate Derivatization: This technique involves the reaction of acetate with an alkyl chloroformate (e.g., methyl, ethyl, propyl, or isobutyl chloroformate) in the presence of an alcohol and a catalyst (like pyridine). A key advantage of this method is its compatibility with aqueous samples, which simplifies sample preparation.
-
Esterification with BF₃-Methanol: This classic method utilizes boron trifluoride as a catalyst to facilitate the esterification of carboxylic acids with methanol, forming fatty acid methyl esters (FAMEs). This is a robust and widely used technique, particularly for the analysis of fatty acid profiles.
-
Silylation: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. Silyl derivatives are highly volatile and thermally stable. However, these reagents are sensitive to moisture, often requiring anhydrous conditions for the reaction.
The logical workflow for selecting a derivatization strategy for acetate GC-MS analysis is outlined below.
Quantitative Data Summary
The following table summarizes the quantitative performance of various derivatization methods for the analysis of short-chain fatty acids, including acetate, by GC-MS.
| Derivatization Reagent | Analyte(s) | Linearity (R²) | LOD | LOQ | Recovery (%) | Reproducibility (RSD%) | Reference |
| Ethyl Chloroformate (ECF) | Various Metabolites | > 0.9900 | 125 - 300 pg on-column | 150 - 300 pg on-column | 70 - 120 | < 10 (intra-day) | [1][2] |
| Methyl Chloroformate (MCF) | Organic Acids | > 0.991 | - | Low µM range | Spike recoveries performed | < 10 | [3] |
| Propyl Chloroformate | Amino Acids | - | - | - | - | - | [4] |
| Isobutyl Chloroformate | Organic Acids | - | - | - | - | - | [5] |
| 2,4-difluoroaniline (DFA) | Acetate, Propionate, Butyrate | > 0.99 | - | 1 µmol/l (Acetate) | 86.7 - 94.6 (Acetate) | < 20 | [6] |
| BF₃-Methanol | Fatty Acids | - | - | - | - | - | [7][8][9] |
| Silylation (MSTFA) | Fatty Acids | - | - | - | 20 - 30 | - | [10] |
Note: The data presented is often for a range of metabolites or short-chain fatty acids and may not be specific to acetate alone. Direct comparison should be made with caution as experimental conditions vary between studies.
Experimental Protocols
Protocol 1: Ethyl Chloroformate (ECF) Derivatization in an Aqueous Medium
This protocol is adapted from methodologies that emphasize the convenience of derivatization in an aqueous phase, minimizing sample preparation time.[2][6]
Materials:
-
Sample containing acetate (e.g., cell culture supernatant, plasma)
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Sodium Bicarbonate (NaHCO₃) solution (e.g., 0.6 M)
-
Extraction solvent (e.g., Chloroform, Hexane)
-
Anhydrous Sodium Sulfate
-
Internal Standard (IS) solution (e.g., deuterated acetate)
-
2 mL microcentrifuge tubes or glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of the aqueous sample into a 2 mL microcentrifuge tube.
-
Add an appropriate amount of the internal standard solution.
-
-
Derivatization Reaction:
-
Add 50 µL of ethanol and 50 µL of pyridine to the sample.
-
Make the solution alkaline (pH > 9) by adding 100 µL of 1 M NaOH or a similar basic solution.[11]
-
Add 20 µL of ECF, cap the tube tightly, and immediately vortex for 30 seconds. A release of CO₂ may occur.
-
-
Extraction:
-
Add 500 µL of the extraction solvent (e.g., chloroform).
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the derivatized acetate.
-
Centrifuge the mixture (e.g., for 5 minutes at 3000 rpm) to separate the organic and aqueous phases.
-
Carefully transfer the lower organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Transfer the dried organic extract to a GC vial.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
GC-MS Parameters (Example):
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless.
-
Inlet Temperature: 260 °C.
-
Oven Program: Initial temperature of 70 °C for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Mode: Full scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for target quantification.
Protocol 2: Boron Trifluoride-Methanol (BF₃-Methanol) Esterification
This protocol is a widely used method for the preparation of fatty acid methyl esters (FAMEs) and is suitable for samples where water has been removed.[7][8][9]
Materials:
-
Dried sample containing acetate.
-
BF₃-Methanol solution (10-14% w/w).
-
Hexane (or other nonpolar organic solvent).
-
Saturated Sodium Chloride (NaCl) solution or water.
-
Anhydrous Sodium Sulfate.
-
5 mL reaction vials with PTFE-lined screw caps.
-
Heating block or water bath.
-
Vortex mixer.
-
Centrifuge (optional).
-
GC-MS system.
Procedure:
References
- 1. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. coresta.org [coresta.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
Troubleshooting & Optimization
Overcoming inhibition by excess alcohol in decyl acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of decyl acetate. The information focuses on overcoming common challenges, particularly inhibition by excess alcohol (decanol), to improve reaction yield and efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of decyl acetate using lipase catalysis, a common method being the transesterification of an acyl donor with decanol.
Issue 1: Low or No Conversion of Substrates to Decyl Acetate
Possible Cause: Inhibition of the lipase by an excess of the alcohol substrate (decanol).
Explanation: The enzymatic synthesis of decyl acetate often follows a Ping-Pong Bi-Bi kinetic mechanism.[1][2] In this mechanism, an excess concentration of the alcohol (decanol) can act as a competitive inhibitor, binding to the enzyme and preventing the binding of the acyl donor, thus halting or significantly slowing down the reaction.[1]
Recommended Solutions:
-
Optimize Substrate Molar Ratio: Systematically vary the molar ratio of the acyl donor (e.g., vinyl acetate) to decanol. Start with a 1:1 ratio and incrementally increase the concentration of the acyl donor. An excess of the acyl donor can help to outcompete the inhibitory alcohol for binding to the enzyme's active site.[3]
-
Fed-Batch Substrate Addition: Instead of adding all the decanol at the beginning of the reaction, employ a fed-batch strategy. This involves the gradual addition of decanol over time, maintaining a low instantaneous concentration in the reaction medium to avoid enzyme inhibition.
-
Enzyme Selection: While Novozym 435 (immobilized Candida antarctica lipase B) is a robust catalyst, its activity can be affected by high alcohol concentrations.[1][4] If inhibition persists, consider screening other commercially available lipases that may exhibit higher tolerance to alcohol.
Issue 2: Reaction Rate is Initially Fast but Plateaus Quickly at a Low Yield
Possible Cause: Product inhibition or unfavorable reaction equilibrium.
Explanation: While less common than substrate inhibition in this specific synthesis, the accumulation of the product, decyl acetate, or the by-product can sometimes inhibit the enzyme or shift the reaction equilibrium, preventing further conversion.
Recommended Solutions:
-
In Situ Product Removal: If feasible in your reactor setup, consider methods for the continuous removal of decyl acetate from the reaction mixture. This can include techniques like pervaporation or the use of a biphasic solvent system where the product preferentially partitions into one phase.
-
Use of Irreversible Acyl Donors: The use of acyl donors like vinyl acetate is advantageous as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, an irreversible step that drives the reaction forward.[5] If you are using a reversible acyl donor, switching to an irreversible one can significantly improve the final yield.
Issue 3: Inconsistent Results Between Batches
Possible Cause: Variations in enzyme activity, water content, or substrate purity.
Explanation: The activity of immobilized enzymes can decrease over time with repeated use. The water content of the reaction medium can also significantly influence lipase activity. Impurities in the substrates can also inhibit the enzyme.
Recommended Solutions:
-
Enzyme Activity Assay: Before each experiment, or periodically, perform an activity assay on your immobilized lipase to ensure consistent catalytic performance.
-
Control of Water Activity: Lipases require a certain amount of water to maintain their active conformation. Ensure that your solvents and substrates are not completely anhydrous, but also that there is no excess water which can promote hydrolysis. The optimal water activity (a_w) should be determined for your specific system.
-
Substrate Purity Check: Use high-purity substrates and consider performing a quality check if you suspect the presence of inhibitory impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the lipase-catalyzed synthesis of decyl acetate?
A1: The lipase-catalyzed synthesis of decyl acetate, particularly through transesterification, generally follows a Ping-Pong Bi-Bi mechanism.[1][2] This involves the enzyme first reacting with the acyl donor to form an acyl-enzyme intermediate, followed by the release of the first product. The alcohol (decanol) then binds to this intermediate, leading to the formation of the ester (decyl acetate) and the regeneration of the free enzyme.
Q2: How does excess decanol inhibit the lipase?
A2: Excess decanol acts as a competitive inhibitor.[1] In the Ping-Pong Bi-Bi mechanism, the free enzyme has binding sites for both the acyl donor and the alcohol. When the concentration of decanol is excessively high, it can bind to the free enzyme in a non-productive manner, preventing the acyl donor from binding and initiating the catalytic cycle. This leads to a decrease in the overall reaction rate.
Q3: What are the optimal conditions for decyl acetate synthesis using Novozym 435?
A3: Optimal conditions can vary depending on the specific acyl donor and solvent used. However, based on literature for similar ester syntheses, a good starting point is:
-
Temperature: 40-60°C.[6]
-
Enzyme: Novozym 435 (immobilized Candida antarctica lipase B).[4]
-
Acyl Donor: Vinyl acetate is often preferred due to the irreversible nature of the reaction.[5]
-
Solvent: A non-polar solvent such as n-hexane or solvent-free conditions can be employed.[1][2]
-
Substrate Molar Ratio: A molar ratio with an excess of the acyl donor (e.g., 1:1.5 to 1:3 of decanol to vinyl acetate) is often used to mitigate alcohol inhibition.[3]
Q4: Can I reuse the immobilized lipase (Novozym 435)?
A4: Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its reusability. After each reaction, the enzyme can be recovered by filtration, washed with a suitable solvent to remove any residual substrates and products, and then dried before being used in a subsequent reaction. Its stability and the number of possible reuses will depend on the reaction conditions.
Data Presentation
The following table provides an illustrative example of the impact of the decanol to vinyl acetate molar ratio on the final conversion to decyl acetate. Note: These are representative values based on the known principles of alcohol inhibition and may not reflect the exact results of a specific experiment.
| Molar Ratio (Decanol:Vinyl Acetate) | Final Conversion (%) |
| 2:1 | 35 |
| 1:1 | 65 |
| 1:2 | 85 |
| 1:3 | 92 |
| 1:5 | 95 |
Experimental Protocols
General Protocol for Lipase-Catalyzed Synthesis of Decyl Acetate
This protocol provides a general procedure for the synthesis of decyl acetate via transesterification using Novozym 435.
Materials:
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Decanol
-
Vinyl acetate
-
n-Hexane (or other suitable solvent)
-
Reaction vessel with temperature control and stirring (e.g., a jacketed glass reactor with a magnetic stirrer or overhead stirrer)
Procedure:
-
To a 100 mL jacketed glass reactor, add 10 mmol of decanol and 20 mmol of vinyl acetate (1:2 molar ratio).
-
Add 50 mL of n-hexane as the solvent.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 50°C) with gentle stirring (e.g., 200 rpm).
-
Add the immobilized lipase, Novozym 435 (e.g., 10% by weight of the total substrates).
-
Maintain the reaction at the set temperature and stirring speed.
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., every hour) and analyzing them by gas chromatography (GC) or other suitable analytical techniques.
-
Once the reaction has reached the desired conversion or has stopped, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent (n-hexane) and dried for reuse.
-
The product, decyl acetate, can be isolated from the reaction mixture by evaporation of the solvent and purification if necessary.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in decyl acetate synthesis.
Caption: Mechanism of competitive inhibition by excess alcohol.
References
- 1. Alcohol inhibition and specificity studies of lipase B from candida antarctica in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDUP - Enzymatic Production of Decyl Acetate: Kinetic Study in n-Hexane and Comparison with Supercritical CO2 [sigarra.up.pt]
- 3. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Lipase-Catalyzed Esterification of Decyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of lipase-catalyzed esterification of decyl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My decyl acetate yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in lipase-catalyzed esterification can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Water Activity: An inappropriate amount of water in the reaction medium can either limit enzyme activity or promote the reverse reaction (hydrolysis). While a minimal amount of water is essential for lipase activity, excess water will shift the equilibrium away from ester synthesis.[1][2]
-
Solution: Consider drying the organic solvent and substrates before the reaction or using molecular sieves to remove water produced during the esterification.
-
-
Substrate Molar Ratio: An equimolar ratio of decanol and acetic acid (or an acyl donor like vinyl acetate) may not be optimal. Often, using an excess of one substrate can drive the reaction forward. However, a large excess of the alcohol (decanol) can also lead to competitive inhibition.[3][4]
-
Solution: Experiment with different molar ratios. A common starting point is a 1:2 or 1:3 molar ratio of acid to alcohol.
-
-
Enzyme Concentration: The amount of lipase is a critical factor. Too little enzyme will result in a slow reaction rate and low conversion within a practical timeframe.
-
Temperature: Lipases have an optimal temperature range for activity. Temperatures that are too low will result in a slow reaction, while excessively high temperatures can lead to enzyme denaturation and loss of activity.[5][7]
-
Solution: Determine the optimal temperature for your specific lipase. For many common lipases like Candida antarctica lipase B (CALB), this is often in the range of 40-60°C.[7]
-
Q2: I am observing a decrease in enzyme activity over time or in subsequent batches. What could be causing this deactivation?
A2: Enzyme deactivation is a common challenge. Several factors in the reaction environment can lead to a loss of catalytic activity:
-
Inhibition by Substrates or Products: High concentrations of the acid substrate (acetic acid) can lower the micro-environmental pH around the enzyme, potentially leading to inactivation.[8][9] Similarly, some alcohols, especially short-chain ones, can inhibit lipase activity. While decanol is a long-chain alcohol, very high concentrations might still have an inhibitory effect.[3][4]
-
Solution: Consider a stepwise addition of the acid or alcohol substrate to maintain a lower, more optimal concentration throughout the reaction.
-
-
Presence of Inhibitory Solvents: While often performed in a solvent-free system, if a solvent is used, its nature is crucial. Polar, water-miscible solvents like acetone or ethanol can strip the essential water layer from the enzyme, leading to deactivation.[10]
-
Solution: If a solvent is necessary, opt for non-polar, hydrophobic solvents like n-hexane or heptane, which are known to better preserve lipase activity.[8]
-
-
Mechanical Stress: For immobilized enzymes, excessive agitation speeds can cause mechanical damage to the support beads, leading to enzyme leaching and loss of activity.
-
Solution: Optimize the agitation speed to ensure adequate mixing without causing physical damage to the biocatalyst.
-
-
Byproduct Inhibition: In transesterification reactions using vinyl acetate, the co-product, vinyl alcohol, tautomerizes to acetaldehyde. Acetaldehyde can react with the free amino groups on the lipase surface (e.g., lysine residues), causing irreversible deactivation.[11]
-
Solution: If using vinyl acetate, consider strategies to remove the acetaldehyde as it is formed, such as conducting the reaction under a vacuum.
-
Q3: How does the choice of acyl donor affect the reaction?
A3: The choice of acyl donor can significantly impact the reaction equilibrium and potential for byproducts.
-
Acetic Acid (Direct Esterification): This is a direct and atom-economical approach. However, the reaction is reversible, and the water produced must be removed to drive the reaction towards the product. High concentrations of acetic acid can also inhibit the lipase.[8][12]
-
Vinyl Acetate (Transesterification): This reaction is essentially irreversible because the vinyl alcohol co-product tautomerizes to acetaldehyde. This drives the equilibrium towards the formation of decyl acetate.[11] However, as mentioned in Q2, acetaldehyde can deactivate the enzyme.
Q4: Should I use an immobilized or free lipase?
A4: For most applications, an immobilized lipase such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin) is preferable for several reasons:[13]
-
Ease of Separation: The immobilized enzyme can be easily filtered from the reaction mixture, simplifying product purification.
-
Reusability: Immobilized lipases can be recovered and reused for multiple reaction cycles, which is more cost-effective for industrial applications.[9]
-
Enhanced Stability: Immobilization often increases the thermal and operational stability of the enzyme.[7]
However, intraparticle diffusional limitations can sometimes be a factor with immobilized enzymes, potentially slowing the reaction rate.[3][4]
Data on Reaction Parameters
The following tables summarize the impact of key reaction parameters on the synthesis of decyl esters. Note that the specific values can vary depending on the lipase used, the exact reaction conditions, and the acyl donor.
Table 1: Effect of Temperature on Decyl Ester Synthesis
| Temperature (°C) | Conversion/Yield (%) | Reaction Time (h) | Lipase Source | Reference |
| 30 | ~95% (Initial Rate Study) | - | Candida antarctica Lipase B | [3][4] |
| 45 | 97.14 | 0.42 | Fermase CALB™ 10000 | [6] |
| 60 | 80.40 | 6 | Lipozyme® 435 | [5] |
| 70 | 90.83 | 6 | Lipozyme® 435 | [5] |
| 80 | 99.00 | 6 | Lipozyme® 435 | [5] |
| 90 | 66.14 | 6 | Lipozyme® 435 | [5] |
Table 2: Effect of Substrate Molar Ratio on Decyl Ester Synthesis
| Molar Ratio (Acid:Alcohol) | Conversion/Yield (%) | Reaction Time (min) | Lipase & Conditions | Reference |
| 1:1 | ~65 | 25 | Fermase CALB™, 45°C | [6] |
| 1:1.5 | ~85 | 25 | Fermase CALB™, 45°C | [6] |
| 1:2 | 97.44 | 25 | Fermase CALB™, 45°C | [6] |
| 1:2.5 | ~97 | 25 | Fermase CALB™, 45°C | [6] |
Table 3: Effect of Enzyme Concentration on Decyl Ester Synthesis
| Enzyme Concentration (% w/w) | Conversion/Yield (%) | Reaction Time (min) | Lipase & Conditions | Reference |
| 1.0 | 63.01 | 25 | Fermase CALB™, 45°C, 1:2 molar ratio | [6] |
| 1.2 | ~75 | 25 | Fermase CALB™, 45°C, 1:2 molar ratio | [6] |
| 1.5 | ~88 | 25 | Fermase CALB™, 45°C, 1:2 molar ratio | [6] |
| 1.8 | 97.44 | 25 | Fermase CALB™, 45°C, 1:2 molar ratio | [6] |
| 2.0 | ~98 | 25 | Fermase CALB™, 45°C, 1:2 molar ratio | [6] |
Experimental Protocol
Synthesis of Decyl Acetate using Immobilized Candida antarctica Lipase B (Novozym 435)
This protocol describes a general procedure for the solvent-free synthesis of decyl acetate.
Materials:
-
Decan-1-ol
-
Vinyl acetate (or acetic acid)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Molecular sieves (optional, for direct esterification)
-
Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography)
Procedure:
-
Substrate Preparation:
-
Add decan-1-ol and vinyl acetate to the reaction vessel in a desired molar ratio (e.g., 1:2). For a solvent-free system, the total volume will be determined by the amounts of substrates used.
-
If using acetic acid, it is advisable to add molecular sieves to the reaction mixture to remove the water formed during the reaction.
-
-
Enzyme Addition:
-
Add the immobilized lipase to the substrate mixture. The enzyme loading can be varied, but a typical starting point is 1-5% by weight of the total substrates.
-
-
Reaction:
-
Securely cap the reaction vessel.
-
Place the vessel in a shaking incubator or on a heated magnetic stirrer set to the desired temperature (e.g., 50-60°C) and agitation speed (e.g., 150-200 rpm).
-
-
Monitoring:
-
Periodically take small aliquots from the reaction mixture to monitor the conversion of substrates to decyl acetate using a suitable analytical method like GC.
-
-
Reaction Termination and Product Recovery:
-
Once the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme.
-
The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and stored for reuse.
-
The liquid product mixture can be purified if necessary, for example, by vacuum distillation to remove any unreacted starting materials.
-
Visualizations
Caption: Experimental workflow for lipase-catalyzed synthesis of decyl acetate.
Caption: Troubleshooting guide for low yield in decyl acetate esterification.
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
References
- 1. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 2. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00209A [pubs.rsc.org]
- 12. iranarze.ir [iranarze.ir]
- 13. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) [mdpi.com]
Technical Support Center: Addressing Intraparticle Diffusional Limitations in Enzymatic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and overcome intraparticle diffusional limitations in enzymatic synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Q1: My immobilized enzyme's reaction rate is significantly lower than the free enzyme. How can I determine if this is due to intraparticle diffusional limitations?
A lower-than-expected reaction rate is a common indicator of mass transfer limitations. Intraparticle diffusional limitations occur when the substrate cannot diffuse into the porous support and react with the enzyme at a rate that is faster than the intrinsic reaction rate. This creates a substrate concentration gradient within the support particle.
To determine if diffusional limitations are the cause, you can perform the following:
-
Vary the Particle Size: Reduce the particle size of your immobilized support.[1] If the specific activity of the enzyme (activity per unit mass of enzyme) increases as the particle size decreases, it is a strong indication of intraparticle diffusional limitations.[1][2]
-
Alter the Enzyme Loading: Systematically vary the amount of enzyme immobilized on the support. If the specific activity decreases as the enzyme loading increases, this suggests that at higher loadings, the substrate cannot reach all the enzyme molecules effectively due to diffusion constraints.[1][2]
-
Calculate the Effectiveness Factor (η): This dimensionless parameter compares the observed reaction rate of the immobilized enzyme to the reaction rate if there were no diffusional limitations. An effectiveness factor less than 1 indicates the presence of diffusional limitations.[1] See the detailed experimental protocol below.
Q2: My reaction progress curve is non-linear, even in the initial phase. Could this be related to diffusional limitations?
Yes, non-linear reaction progress curves, particularly a slowing of the reaction rate that is faster than what would be expected from substrate depletion alone, can be a sign of diffusional limitations.
Possible Explanations:
-
Product Inhibition Exacerbated by Diffusion: If the product of the reaction is an inhibitor, its concentration will be highest at the site of reaction within the particle. Slow diffusion of the product out of the particle can lead to a localized buildup of the inhibitor, causing a more pronounced decrease in the reaction rate than would be seen with a free enzyme in solution.
-
pH Gradients: If the enzymatic reaction produces or consumes protons, a pH gradient can develop within the support particle. This can shift the local pH away from the enzyme's optimum, leading to a decrease in the observed reaction rate over time.
Troubleshooting Steps:
-
Increase Buffer Concentration: Using a higher concentration of a suitable buffer can help to mitigate the formation of intraparticle pH gradients.
-
Analyze for Product Inhibition: Independently assess the inhibitory effect of the product on the free enzyme. If it is a potent inhibitor, strategies to remove the product from the reaction mixture as it is formed (e.g., using a biphasic system or in-situ product removal) may be beneficial.
Q3: The apparent Michaelis constant (Km) of my immobilized enzyme is higher than that of the free enzyme. Is this expected?
An increase in the apparent Km upon immobilization is a classic sign of intraparticle diffusional limitations.[1][3]
Reasoning:
Due to the diffusional barrier, the concentration of the substrate within the support particle is lower than in the bulk solution. The enzyme is therefore exposed to a lower effective substrate concentration. To reach half of its maximum velocity (Vmax), a higher bulk substrate concentration is required, which manifests as an increased apparent Km.
What to do:
-
Confirm the presence of diffusional limitations using the methods described in Q1 .
-
If diffusional limitations are confirmed, the strategies to reduce them (e.g., smaller particle size, lower enzyme loading) should also lead to a decrease in the apparent Km, bringing it closer to the intrinsic Km of the free enzyme.
Frequently Asked Questions (FAQs)
What are intraparticle diffusional limitations?
Intraparticle diffusional limitations refer to the restriction of the rate of a reaction catalyzed by an immobilized enzyme due to the slow diffusion of the substrate from the exterior surface of the support particle to the active sites of the enzymes located within the pores of the support.[4] This phenomenon can also apply to the diffusion of the product away from the enzyme.
Why are these limitations a concern in enzymatic synthesis?
These limitations are a concern because they can lead to:
-
Reduced overall reaction rates: The enzyme is not utilized to its full potential, leading to lower process efficiency.
-
Inaccurate kinetic measurements: The observed kinetic parameters (apparent Km and Vmax) may not reflect the true intrinsic kinetics of the enzyme.[1]
-
Sub-optimal process design: A process designed based on apparent kinetic data may not be truly optimized.
-
Increased costs: Lower reaction rates can translate to longer reaction times, larger reactor volumes, and higher operational costs.
What is the difference between internal and external mass transfer limitations?
-
Internal (Intraparticle) Mass Transfer Limitation: This refers to the diffusion of substrate and product within the pores of the support particle. It is influenced by factors like particle size, pore structure, and enzyme loading.
-
External Mass Transfer Limitation: This relates to the diffusion of the substrate from the bulk liquid to the external surface of the support particle through a stagnant liquid film surrounding the particle.[4] It is primarily influenced by the degree of agitation or mixing in the reactor.
You can assess for external mass transfer limitations by varying the stirring speed. If the reaction rate increases with stirring speed up to a certain point and then plateaus, external mass transfer was limiting at the lower speeds.
Quantitative Data Summary
The following table summarizes the impact of key parameters on intraparticle diffusional limitations, as indicated by the effectiveness factor (η). An effectiveness factor approaching 1 indicates negligible diffusional limitations.
| Parameter Varied | Change | Effect on Effectiveness Factor (η) | Reference Enzyme System |
| Particle Radius (R) | Decrease | Increase (closer to 1) | β-galactosidase |
| Increase | Decrease | β-galactosidase | |
| Enzyme Loading | Decrease | Increase (closer to 1) | α-chymotrypsin |
| Increase | Decrease | α-chymotrypsin | |
| Thiele Modulus (Φ) | Decrease | Increase (closer to 1) | Penicillin G Acylase |
| Increase | Decrease | Penicillin G Acylase |
Table 1: Influence of Key Parameters on the Effectiveness Factor. [2][5][6]
Experimental Protocols
Protocol 1: Experimental Determination of the Effectiveness Factor (η)
The effectiveness factor can be estimated by comparing the productivity of the immobilized enzyme with that of the free enzyme under identical reaction conditions.[5][7]
Methodology:
-
Free Enzyme Assay:
-
Perform the enzymatic reaction in a batch reactor using the free enzyme at a known concentration.
-
Monitor the reaction progress over time by measuring substrate depletion or product formation.
-
Calculate the specific productivity of the free enzyme (e.g., in µmol of product per minute per mg of enzyme) as a function of conversion.
-
-
Immobilized Enzyme Assay:
-
Perform the enzymatic reaction in the same batch reactor under identical conditions (temperature, pH, substrate concentration, and mixing) using the immobilized enzyme. Ensure the total amount of enzyme is the same as in the free enzyme assay.
-
Monitor the reaction progress over time.
-
Calculate the specific productivity of the immobilized enzyme as a function of conversion.
-
-
Calculation of the Effectiveness Factor (η):
-
For a given level of conversion, the effectiveness factor is the ratio of the specific productivity of the immobilized enzyme to that of the free enzyme:
-
η = (Specific Productivity of Immobilized Enzyme) / (Specific Productivity of Free Enzyme)
-
-
Interpretation:
-
η ≈ 1: No significant intraparticle diffusional limitations.
-
η < 1: Intraparticle diffusional limitations are present. The smaller the value of η, the more severe the limitation.
Protocol 2: Estimation of the Thiele Modulus (Φ)
The Thiele modulus is a dimensionless number that relates the reaction rate to the diffusion rate within the support particle.[4][8] A higher Thiele modulus indicates a greater impact of diffusional limitations.
Methodology:
-
Determine Intrinsic Kinetic Parameters:
-
Using the free enzyme, determine the intrinsic maximum reaction rate (Vmax) and the Michaelis constant (Km).
-
-
Characterize the Support and Substrate:
-
Measure the radius of the support particles (R).
-
Determine the effective diffusivity (Deff) of the substrate within the porous support. This can be challenging to measure directly and is often estimated from literature values for similar systems or determined experimentally using techniques like fluorescence recovery after photobleaching (FRAP).
-
-
Calculate the Thiele Modulus (Φ):
-
For a first-order reaction (when substrate concentration is much lower than Km), the Thiele modulus for a spherical particle is calculated as:
-
Φ = R * sqrt(Vmax / (Km * Deff))
-
-
For Michaelis-Menten kinetics, the calculation is more complex and often requires numerical methods. However, the first-order approximation is useful for an initial assessment.
-
Interpretation:
-
Φ < 0.3: Reaction rate is limiting (negligible diffusional limitations).
-
Φ > 3: Diffusion is limiting.
Visualizations
Caption: Troubleshooting workflow for diagnosing mass transfer limitations.
Caption: Substrate concentration gradient within a porous support particle.
References
- 1. 3.3. Immobilized Enzyme Systems | Enzymes | InformIT [informit.com]
- 2. researchgate.net [researchgate.net]
- 3. Intraparticle Kinetics Unveil Crowding and Enzyme Distribution Effects on the Performance of Cofactor-Dependent Heterogeneous Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. madar-ju.com [madar-ju.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simulative Minimization of Mass Transfer Limitations Within Hydrogel-Based 3D-Printed Enzyme Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproducts in the synthesis of iso-decyl-acetate
Welcome to the technical support center for the synthesis of iso-decyl-acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of iso-decyl alcohol with acetic acid. The reaction is reversible, and water is formed as a byproduct. To achieve high yields, the equilibrium is typically shifted towards the product side.[1]
Q2: What are the primary byproducts in the synthesis of this compound?
A2: The primary byproducts depend on the catalyst and reaction conditions.
-
Di-iso-decyl ether: Forms through the acid-catalyzed self-condensation of iso-decyl alcohol, particularly at higher temperatures and with strong mineral acids like sulfuric acid.
-
Dehydration products (Isodecenes): Although iso-decyl alcohol is a primary alcohol, its branched structure can make it susceptible to dehydration to form various isomeric alkenes under harsh acidic conditions and high temperatures.
-
Unreacted starting materials: Due to the reversible nature of the Fischer esterification, incomplete conversion can leave unreacted iso-decyl alcohol and acetic acid in the final product mixture.
-
Colored impurities: Strong acids, especially sulfuric acid, can cause the formation of colored byproducts through oxidation or polymerization of the alcohol or resulting ester.[2][3]
Q3: How can I minimize byproduct formation?
A3: Minimizing byproducts is crucial for obtaining high-purity this compound. Key strategies include:
-
Catalyst Selection: Opting for milder catalysts can significantly reduce side reactions. While sulfuric acid is a strong and effective catalyst, it can also promote side reactions.[3] Alternatives include p-toluenesulfonic acid (p-TsOH), solid acid catalysts (e.g., acidic resins), or enzymatic catalysts (lipases).[4]
-
Control of Reaction Temperature: Lowering the reaction temperature can disfavor the formation of ethers and dehydration byproducts.
-
Stoichiometry: Using a slight excess of one reactant (typically the less expensive one, acetic acid) can drive the reaction to completion, minimizing the amount of unreacted iso-decyl alcohol.
-
Water Removal: Continuously removing water as it is formed will shift the equilibrium towards the ester product, increasing the yield and preventing the reverse hydrolysis reaction. This is often achieved using a Dean-Stark apparatus.
Q4: What are the advantages of using an enzymatic catalyst like Novozym 435?
A4: Enzymatic catalysis, particularly with immobilized lipases like Novozym 435 (Candida antarctica lipase B), offers several advantages:
-
High Selectivity: Enzymes are highly selective and typically do not catalyze the side reactions that occur with acid catalysts, leading to a cleaner product profile.[2][5][6][7]
-
Mild Reaction Conditions: Enzymatic reactions are usually conducted at lower temperatures, which further reduces the likelihood of side reactions and degradation of sensitive functional groups.[5]
-
Easier Product Purification: The catalyst is immobilized and can be easily removed by filtration, simplifying the work-up procedure.[2]
-
Reusability: Immobilized enzymes can often be recovered and reused for multiple reaction cycles, making the process more cost-effective and sustainable.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium. 2. Reverse reaction (hydrolysis) occurring. 3. Suboptimal catalyst activity. 4. Loss of product during work-up. | 1. Use a slight excess of acetic acid. 2. Remove water during the reaction using a Dean-Stark trap. 3. Ensure the catalyst is active and used in the correct amount. For enzymatic catalysts, check for denaturation. 4. Optimize the extraction and purification steps. |
| Product is Yellow or Brown | 1. Use of a strong mineral acid (e.g., sulfuric acid) at elevated temperatures leading to oxidation or polymerization byproducts.[2] 2. Impurities in the starting materials. | 1. Switch to a milder catalyst such as p-toluenesulfonic acid, a solid acid catalyst, or an enzyme. 2. Lower the reaction temperature. 3. Purify the starting materials before the reaction. 4. Treat the crude product with activated carbon to remove color. |
| Presence of Di-iso-decyl Ether in Product | 1. High reaction temperature. 2. Use of a strong acid catalyst that promotes alcohol self-condensation.[3] | 1. Reduce the reaction temperature. 2. Use a milder catalyst (p-TsOH, solid acid, or enzyme). |
| Incomplete Removal of Acetic Acid | 1. Insufficient washing during the work-up. | 1. Increase the number of washes with a saturated sodium bicarbonate solution. 2. Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic. |
Experimental Protocols
Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid (p-TsOH)
-
Materials:
-
Iso-decyl alcohol (1.0 mol)
-
Glacial acetic acid (1.2 mol)
-
p-Toluenesulfonic acid monohydrate (0.05 mol)
-
Toluene (200 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add iso-decyl alcohol, glacial acetic acid, p-TsOH, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by tracking the amount of water collected or by GC analysis of the reaction mixture.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the toluene under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 2: Enzymatic Synthesis using Novozym 435
-
Materials:
-
Iso-decyl alcohol (1.0 mol)
-
Acetic anhydride (1.0 mol)
-
Novozym 435 (5-10% by weight of substrates)
-
Solvent (e.g., n-heptane or solvent-free)
-
-
Procedure:
-
In a flask, combine iso-decyl alcohol and acetic anhydride. If using a solvent, add it at this stage.
-
Add Novozym 435 to the mixture.
-
Incubate the reaction at a controlled temperature (typically 40-60 °C) with gentle agitation.
-
Monitor the reaction progress by GC analysis.
-
Upon completion, remove the immobilized enzyme by filtration. The enzyme can be washed with solvent and dried for reuse.
-
The filtrate contains the product. If a solvent was used, it can be removed under reduced pressure. The resulting this compound is often of high purity and may not require further purification.
-
Data Presentation
Table 1: Qualitative Comparison of Catalysts for this compound Synthesis
| Catalyst | Relative Reaction Rate | Byproduct Profile | Ease of Removal | Notes |
| Sulfuric Acid (H₂SO₄) | High | High potential for ether formation, dehydration, and color formation. | Difficult (requires neutralization and washing). | Strong acid, can cause charring at high temperatures.[2] |
| p-Toluenesulfonic Acid (p-TsOH) | Moderate to High | Lower tendency for side reactions compared to H₂SO₄. | Requires neutralization and washing. | A milder and often preferred alternative to H₂SO₄.[1][4] |
| Solid Acid Catalysts (e.g., Amberlyst-15) | Moderate | Low byproduct formation due to localized acidity. | Easy (filtration). | Reusable and simplifies work-up. |
| Enzymatic (e.g., Novozym 435) | Low to Moderate | Very low to no byproducts; highly selective. | Very Easy (filtration). | Mild conditions, high purity product, catalyst is reusable.[2][5][7] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound via Fischer esterification.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
Technical Support Center: Stabilizing Iso-decyl Acetate in Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with iso-decyl acetate in experimental settings. The information aims to help you maintain the stability and integrity of your compound throughout your research.
Troubleshooting Guide: Degradation of Iso-decyl Acetate
This guide provides a systematic approach to identifying and resolving issues related to the degradation of iso-decyl acetate in your experiments.
| Observed Issue | Potential Cause | Recommended Action | Verification Method |
| Change in Odor | Hydrolysis of iso-decyl acetate to iso-decanol and acetic acid. | - Ensure anhydrous storage and handling conditions.[1] - Use dried solvents. - Control the pH of the experimental medium; avoid highly acidic or basic conditions.[1] | Gas Chromatography-Mass Spectrometry (GC-MS) analysis to detect the presence of iso-decanol and acetic acid. |
| Appearance of an Acidic pH in Unbuffered Solutions | Formation of acetic acid due to hydrolysis. | - Add a suitable buffer to your system to maintain a stable pH. - Consider using a non-aqueous solvent system if compatible with your experiment. | pH measurement over time. GC-MS analysis to confirm the presence of acetic acid. |
| Inconsistent Experimental Results | Degradation of iso-decyl acetate leading to variable concentrations. | - Prepare fresh solutions of iso-decyl acetate before each experiment. - Store stock solutions in a cool, dry, and dark place in tightly sealed containers. - Consider adding a stabilizer if compatible with your experimental design.[1] | Quantify the concentration of iso-decyl acetate at different time points using a validated analytical method like GC-MS. |
| Presence of Unexpected Peaks in Analytical Chromatograms | Degradation products (iso-decanol, acetic acid) or byproducts of side reactions. | - Review the reaction conditions (temperature, pH, light exposure) to identify potential stressors. - Purify the iso-decyl acetate before use if the purity is questionable. | Identify the unknown peaks using GC-MS by comparing their mass spectra to reference libraries. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for iso-decyl acetate?
The most common degradation pathway for iso-decyl acetate, like other esters, is hydrolysis.[1] This reaction involves the cleavage of the ester bond in the presence of water to form iso-decanol and acetic acid. This process can be catalyzed by both acids and bases. Oxidation can also be a concern, particularly under prolonged exposure to air and light, potentially leading to the formation of various oxidation byproducts.
2. How can I prevent the hydrolysis of iso-decyl acetate during my experiments?
To minimize hydrolysis, it is crucial to control the presence of water and maintain an appropriate pH.[1] Here are some key strategies:
-
Control Moisture: Use anhydrous solvents and reagents whenever possible. Store iso-decyl acetate in tightly sealed containers in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[1]
-
pH Management: Avoid strongly acidic or basic conditions, as these will catalyze hydrolysis. If your experimental conditions permit, maintaining a neutral or slightly acidic pH can help slow down the degradation process.[1]
-
Use of Stabilizers: In some applications, the addition of stabilizers can be beneficial. These can include:
-
Antioxidants: To prevent oxidative degradation. Examples include hindered phenols like butylated hydroxytoluene (BHT).
-
Carbodiimides: These can act as water scavengers and have been used to stabilize esters against hydrolysis.[1]
-
Chelating Agents: Agents like EDTA can be used to sequester metal ions that might catalyze degradation.[1]
-
3. What are the ideal storage conditions for iso-decyl acetate?
Based on general guidelines for esters, iso-decyl acetate should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Containers should be tightly closed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration may be recommended. Always refer to the specific storage instructions on the product's safety data sheet (SDS).
4. How can I detect and quantify the degradation of iso-decyl acetate?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both detecting and quantifying iso-decyl acetate and its primary degradation product, iso-decanol. A validated GC-MS method will allow you to separate and measure the concentrations of these compounds in your samples, providing a clear indication of the extent of degradation.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of Iso-decyl Acetate
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of iso-decyl acetate under various stress conditions. This can help in identifying potential degradation products and developing stability-indicating analytical methods.
Materials:
-
Iso-decyl acetate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile or methanol, HPLC grade)
-
pH meter
-
Thermostatically controlled oven or water bath
-
Photostability chamber
-
Validated GC-MS method for analysis
Procedure:
-
Sample Preparation: Prepare a stock solution of iso-decyl acetate in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for GC-MS analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for defined time periods.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for defined time periods.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a sample of solid iso-decyl acetate and a sample of the stock solution in an oven at an elevated temperature (e.g., 70°C) for defined time periods.
-
For the solid sample, dissolve a known amount in the solvent before analysis. For the solution, dilute as necessary.
-
-
Photostability:
-
Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at the end of the exposure period.
-
-
Analysis: Analyze all samples using a validated, stability-indicating GC-MS method to determine the percentage of iso-decyl acetate remaining and to identify and quantify any degradation products.
Protocol 2: Quantification of Iso-decyl Acetate and Iso-decanol using GC-MS
This protocol provides a general framework for the quantitative analysis of iso-decyl acetate and its primary hydrolysis product, iso-decanol, using Gas Chromatography-Mass Spectrometry (GC-MS). This method should be validated for your specific application.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector (MSD).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector. The split ratio should be optimized based on sample concentration.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
-
SIM Ions for Iso-decyl acetate (example): To be determined from the mass spectrum of a pure standard.
-
SIM Ions for Iso-decanol (example): To be determined from the mass spectrum of a pure standard.
-
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of iso-decyl acetate and iso-decanol in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range in your samples.
-
-
Sample Preparation:
-
Dilute your experimental samples with the same solvent used for the calibration standards to a concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction to isolate the analytes from a complex matrix.
-
-
Internal Standard (Optional but Recommended):
-
Add a known concentration of a suitable internal standard (a compound with similar chemical properties but not present in the sample) to all standards and samples to correct for variations in injection volume and instrument response.
-
-
Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
-
Data Analysis:
-
Generate a calibration curve for each analyte by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Determine the concentration of iso-decyl acetate and iso-decanol in your samples by interpolating their peak areas from the calibration curve.
-
Visualizations
References
Technical Support Center: Gas Chromatography (GC) Analysis of Acetate Esters
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Gas Chromatography (GC) analysis of acetate esters.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the analysis of acetate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for acetate esters in GC analysis?
A1: Peak tailing for polar analytes like acetate esters is often caused by secondary interactions with active sites within the GC system. The most common culprits include:
-
Active Inlet Liner: Silanol groups on the surface of an untreated or poorly deactivated glass liner can interact with the polar ester functional group, causing tailing.[1][2]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with the analytes.[3][4][5]
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and turbulent flow paths, leading to peak distortion.[1][3][6]
-
Column Degradation: Over time, the stationary phase can degrade, especially at the inlet end, exposing active silanol groups on the fused silica tubing.[7]
-
Inappropriate Column Phase: Using a non-polar column for the analysis of polar acetate esters can lead to poor peak shape. A more polar stationary phase is generally recommended.[8][9][10][11]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[1][12]
Q2: How can I tell if my inlet liner is the cause of peak tailing?
A2: If you observe peak tailing, especially for more polar acetate esters, and the problem persists after confirming proper column installation and a clean sample, the inlet liner is a likely suspect. You can troubleshoot this by:
-
Replacing the liner: The simplest approach is to replace the current liner with a new, deactivated liner.[3][13] If the peak shape improves significantly, the old liner was the source of the issue.
-
Using a liner with wool: For some applications, a liner with deactivated glass wool can help to trap non-volatile residues and ensure complete sample vaporization, which can improve peak shape.[14][15] However, the wool itself can be a source of activity if not properly deactivated.
Q3: How often should I perform inlet maintenance?
A3: The frequency of inlet maintenance, including replacing the septum, liner, and seals, depends heavily on the cleanliness of your samples and the number of injections. For labs running complex samples with dirty matrices, you might experience a decline in chromatographic performance in the form of peak tailing or loss of signal, indicating the need for maintenance.[16] Establishing a preventative maintenance schedule based on your specific application is recommended to prevent unwanted downtime.[17]
Q4: Can the injection parameters affect the peak shape of acetate esters?
A4: Yes, injection parameters play a crucial role.
-
Injection Volume: Injecting a large volume of sample, especially in a solvent that is much stronger than the stationary phase, can lead to peak distortion.[12]
-
Injection Technique: For trace analysis, a splitless injection is often used to increase sensitivity. However, this technique increases the residence time of the analytes in the liner, making inertness even more critical.[18] If you suspect issues with your splitless injection, you can try a split injection with a concentrated standard to see if the peak shape improves.
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the acetate esters without causing thermal degradation. An insufficient temperature can lead to slow sample transfer and broader peaks.
Q5: What type of GC column is best for analyzing acetate esters?
A5: Acetate esters are polar compounds, so a column with a polar stationary phase is generally recommended.[8][11] Wax-type columns (polyethylene glycol) are a common choice and have been shown to provide good separation and peak shape for a range of acetate esters. Using a column that matches the polarity of your analytes will promote better interaction and lead to more symmetrical peaks.[9]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of acetate esters.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Quantitative Data Summary
While specific quantitative data for acetate esters is limited in readily available literature, the following table illustrates the expected impact of various parameters on peak asymmetry. The values are representative and serve to demonstrate the principles of troubleshooting.
| Parameter | Condition A | Asymmetry Factor (Af) for Ethyl Acetate (Illustrative) | Condition B | Asymmetry Factor (Af) for Ethyl Acetate (Illustrative) | Rationale |
| Inlet Liner | Standard, non-deactivated | 2.1 | Deactivated (silylated) | 1.1 | Deactivated liners have fewer active silanol sites, reducing secondary interactions with polar analytes.[2][19] |
| Column Phase | Non-polar (e.g., DB-1) | 1.8 | Polar (e.g., Wax) | 1.2 | Polar columns provide better interaction with polar analytes like esters, leading to more symmetrical peaks.[8][9] |
| Column Condition | Contaminated (after >200 injections of dirty samples) | 2.5 | After trimming 20 cm from inlet | 1.3 | Trimming removes the contaminated section of the column where active sites have accumulated.[20][21][22] |
| Injection Volume | 2 µL | 1.4 | 0.5 µL | 1.1 | Larger injection volumes can lead to column overload and peak distortion.[12] |
Experimental Protocols
Protocol 1: GC Column Conditioning (for a new column)
This protocol is essential to remove any contaminants from the manufacturing process and to ensure a stable baseline.
Materials:
-
New GC column
-
Appropriate ferrules and nuts
-
High-purity carrier gas (Helium or Hydrogen recommended)
-
GC instrument
Procedure:
-
Installation:
-
Cool all heated zones of the GC.
-
Carefully remove the old column.
-
Unpack the new column, and trim at least 10 cm from each end to remove any sealed portions.
-
Install the column in the GC inlet, ensuring the correct insertion distance as per the instrument manufacturer's instructions. Do not connect the column to the detector at this stage.[23][24]
-
-
Purging:
-
Turn on the carrier gas flow at the flow rate recommended for your column dimensions.
-
Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove all oxygen from the system.[25] This is a critical step to prevent damage to the stationary phase at high temperatures.
-
-
Conditioning:
-
Set the GC oven to an initial temperature of 40-50°C.
-
Program the oven to ramp at 10-15°C/minute to a final temperature approximately 20°C above the maximum temperature of your analytical method, but not exceeding the column's maximum isothermal temperature limit.[25]
-
Hold at this final temperature for 1-2 hours. For columns with thicker films (>0.5 µm) or longer lengths (>30 m), a longer conditioning time may be necessary.[25]
-
-
Final Steps:
-
Cool the oven to the initial temperature of your method.
-
Once cooled, connect the column to the detector.
-
Run a blank gradient to ensure a stable baseline before injecting any samples.
-
Protocol 2: Cleaning and Deactivating a GC Inlet Liner
While replacing disposable liners is often recommended, this protocol can be used to clean and reuse glass liners.
Materials:
-
Contaminated glass liner
-
1M Nitric or Hydrochloric acid
-
Methanol
-
Toluene (dry)
-
Deactivating agent (e.g., 10% dimethyldichlorosilane (DMDCS) in toluene)
-
Hexane or pentane
-
Beakers or glass vials with caps
-
Oven
-
Ultrasonic bath (optional)
-
Nitrogen gas supply
Procedure:
-
Cleaning:
-
Place the liner in a beaker and cover it with 1M nitric or hydrochloric acid.
-
Let the liner soak for at least 8 hours. Using an ultrasonic bath can aid in cleaning.
-
Carefully decant the acid and rinse the liner thoroughly with deionized water until the rinsate is neutral.
-
Rinse the liner with methanol to remove water.
-
Dry the liner in an oven at 100-150°C for at least one hour.
-
-
Deactivation (Silylation):
-
Place the dry, clean liner in a vial.
-
Cover the liner with a 10% solution of DMDCS in dry toluene.
-
Seal the vial and let it stand for at least 8 hours.
-
Carefully remove the liner from the deactivating solution and rinse it thoroughly with toluene, followed by methanol or hexane.
-
Dry the liner under a stream of nitrogen or in an oven at a low temperature (e.g., 60-80°C).
-
Store the deactivated liner in a clean, sealed container until use.
-
Disclaimer: Always handle acids and deactivating agents in a fume hood and wear appropriate personal protective equipment. It is often more time-efficient and reliable to use pre-deactivated liners from the manufacturer.[2]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Liner Selection - Getting it Right! | Separation Science [sepscience.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 9. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 10. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How to Choose a GC Inlet Liner [restek.com]
- 15. trajanscimed.com [trajanscimed.com]
- 16. GC Inlet Maintenance [restek.com]
- 17. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 18. metrolab.blog [metrolab.blog]
- 19. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 20. academic.oup.com [academic.oup.com]
- 21. restek.com [restek.com]
- 22. google.com [google.com]
- 23. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 24. restek.com [restek.com]
- 25. researchgate.net [researchgate.net]
Enhancing the reaction rate of decyl acetate synthesis in n-hexane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of decyl acetate in n-hexane, with a focus on enhancing the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing decyl acetate in n-hexane?
A1: The most prevalent and effective method is the enzymatic synthesis, typically through a transesterification or esterification reaction catalyzed by a lipase in n-hexane as the solvent.[1][2] This approach is favored for its high selectivity, mild reaction conditions, and environmentally friendly nature.[3][4] The reaction generally involves reacting decanol with an acyl donor.[5]
Q2: Which enzyme is recommended for this reaction?
A2: Novozym 435, an immobilized lipase B from Candida antarctica, is widely reported as the most active and effective catalyst for the synthesis of decyl acetate in n-hexane.[1][2][6][7] Its immobilization enhances stability and allows for easier separation from the reaction mixture.
Q3: What is the underlying reaction mechanism?
A3: The lipase-catalyzed synthesis of decyl acetate typically follows a Ping-Pong Bi-Bi mechanism.[1][2][8] In this mechanism, the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, releasing the first product. Subsequently, the alcohol (decanol) binds to the intermediate, leading to the formation of the ester (decyl acetate) and regeneration of the free enzyme.
Q4: What are the primary factors that influence the reaction rate?
A4: Several key parameters govern the reaction kinetics:
-
Temperature: Affects enzyme activity and reaction kinetics, with an optimal range typically between 40°C and 60°C.[8]
-
Enzyme Loading: Higher catalyst concentration generally increases the reaction rate.[2][9]
-
Substrate Concentration and Molar Ratio: The concentration of substrates is critical. While a higher concentration of the acyl donor can increase the rate, an excess of the alcohol (decanol) can cause competitive inhibition.[1][2]
-
Water Activity: Lipases require a minimal amount of water to maintain their catalytically active conformation in organic solvents. The optimal water content is a critical parameter to control.[2][10]
-
Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, acetic acid, acetic anhydride) significantly impacts the reaction rate and equilibrium.[11][12]
Troubleshooting Guide
Q5: My reaction rate is significantly slower than expected. What are the potential causes and how can I fix it?
A5: A slow reaction rate can be attributed to several factors. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for a slow reaction rate.
Detailed Solutions:
-
Suboptimal Temperature: Lipase activity is temperature-dependent. Below the optimum, the rate is slow. Above the optimum, the enzyme can denature. Verify your reaction temperature against literature values for Novozym 435 (often 40-60°C) and adjust accordingly.[8]
-
Insufficient Enzyme: The reaction rate is often directly proportional to the enzyme concentration. If the rate is slow, consider increasing the enzyme loading.[2][9]
-
Substrate Inhibition: In the Ping-Pong Bi-Bi mechanism, an excess of one substrate can inhibit the binding of the other. For decyl acetate synthesis, excess decanol is a known inhibitor.[1][6] Adjust the molar ratio of the acyl donor to decanol; often a slight excess of the acyl donor is beneficial.
-
Incorrect Water Activity: The enzyme requires a thin layer of water for activity in non-aqueous solvents. If the system is too dry (e.g., from aggressive drying of solvent or reactants), the enzyme will be inactive. If too wet, hydrolysis of the ester product can occur. Optimum water content for Novozym 435 is often low, around 10% (w/w) of the enzyme's weight.[2]
-
Mass Transfer Limitations: With immobilized enzymes, the reaction can be limited by the diffusion of substrates into the catalyst pores (intraparticle diffusion).[1][6] Increasing the stirring speed or, if feasible, using smaller catalyst particles can mitigate this.[1]
Q6: The final conversion is low, even after a long reaction time. How can I improve the yield?
A6: Low final conversion can be due to reaction equilibrium, enzyme deactivation, or suboptimal conditions.
-
Use an Irreversible Acyl Donor: If using acetic acid, the reaction is reversible due to the production of water. Using an acyl donor like vinyl acetate makes the reaction practically irreversible because the co-product (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction to completion.[11]
-
Check for Enzyme Deactivation: Acidic by-products, such as acetic acid produced when using acetic anhydride, can lower the pH in the microenvironment of the enzyme and cause deactivation.[12][13] Using an excess of alcohol can help consume this acid, minimizing its inhibitory effect.[12]
-
Optimize Substrate Molar Ratio: An improper molar ratio not only affects the rate but also the final equilibrium position. Experiment with different ratios to find the optimum for yield.
Data Presentation
Table 1: Summary of Factors Influencing Decyl Acetate Synthesis Rate
| Parameter | General Effect on Rate | Typical Optimal Range/Condition | Notes | Citations |
| Temperature | Increases to an optimum, then decreases | 30°C - 60°C | High temperatures (>60-70°C) can cause irreversible enzyme denaturation. | [2][8] |
| Enzyme Loading | Increases with concentration | Application-specific | Rate may plateau at very high loadings due to substrate limitation or clumping. | [2][9] |
| Substrate Molar Ratio | Complex; depends on substrates | Excess of acyl donor is often preferred | Excess decanol can cause competitive inhibition. | [1][2] |
| Water Content | Essential for activity; bell-shaped curve | ~10% (w/w of enzyme) | Varies with enzyme preparation and solvent. Both too little and too much water are detrimental. | [2][10] |
| Agitation Speed | Increases rate by reducing external mass transfer limitations | >150 rpm | Important for suspended, immobilized enzymes to ensure good contact with substrates. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of Decyl Acetate
This protocol describes a typical batch reaction for synthesizing decyl acetate using Novozym 435.
-
Reactant Preparation: Add decanol (e.g., 0.1 M) and vinyl acetate (e.g., 0.2 M) to a sealed reaction vessel containing a known volume of n-hexane.
-
Temperature Control: Place the vessel in a shaking incubator or a stirred reactor set to the desired temperature (e.g., 40°C).
-
Reaction Initiation: Once the temperature has equilibrated, add the immobilized lipase (e.g., Novozym 435) to the mixture to start the reaction. The amount of enzyme is typically based on the weight percentage of the substrates.
-
Sampling: At regular time intervals, withdraw small aliquots from the reaction mixture. To stop the reaction in the sample, immediately filter out the enzyme or add a denaturing solvent.
-
Analysis: Analyze the samples using Gas Chromatography (GC) to determine the concentration of decyl acetate and the remaining substrates.
-
Calculation: Calculate the percentage conversion based on the limiting reactant.
Visualizations
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.
Caption: Key parameters influencing enzyme catalytic activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. material-properties.org [material-properties.org]
- 6. CDUP - Enzymatic Production of Decyl Acetate: Kinetic Study in n-Hexane and Comparison with Supercritical CO2 [sigarra.up.pt]
- 7. FCUP - Enzymatic Production of Decyl Acetate: Kinetic Study in n-Hexane and Comparison with Supercritical CO2 [sigarra.up.pt]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A kinetic study of isoamyl acetate synthesis by immobilized lipase-catalyzed acetylation in n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for synthesis in supercritical CO2
Welcome to the technical support center for optimizing synthesis in supercritical carbon dioxide (scCO2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using supercritical CO2 as a solvent for chemical synthesis?
A1: Supercritical CO2 offers several key advantages over traditional organic solvents:
-
Enhanced Mass Transfer: scCO2 exhibits gas-like viscosity and liquid-like density, leading to higher diffusivity and improved mass transfer of reactants, which can increase reaction rates.[1][2]
-
Tunable Solvent Properties: By adjusting temperature and pressure, the density and solvent power of scCO2 can be precisely controlled. This allows for the optimization of reaction conditions to improve yield and selectivity.[1][3]
-
Improved Safety: CO2 is non-flammable, non-toxic, and readily available, making it a safer alternative to many organic solvents.[4]
-
Simplified Product Separation: After the reaction, the CO2 can be easily removed by depressurization, leaving a solvent-free product. This simplifies downstream processing and reduces energy consumption.[3]
-
Environmentally Benign: The use of scCO2 reduces the reliance on hazardous organic solvents, contributing to greener chemical processes.[1][5]
Q2: How do temperature and pressure affect the properties of supercritical CO2?
A2: Temperature and pressure are critical parameters that determine the physical properties of scCO2 and its effectiveness as a solvent. Generally, increasing pressure at a constant temperature increases the density and solvent power of scCO2. The effect of temperature is more complex; at a constant pressure, increasing the temperature decreases the density but can increase the vapor pressure of the solute, influencing solubility. The interplay between temperature and pressure allows for the fine-tuning of scCO2 properties to suit specific reaction requirements.
Q3: What types of reactions are commonly performed in supercritical CO2?
A3: A wide range of chemical reactions can be successfully carried out in scCO2, including:
-
Oxidation[1]
-
Hydroformylation[1]
-
Polymerization[2]
-
Fischer-Tropsch synthesis[8]
-
Esterification[1]
-
Alkylation[1]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My reaction in supercritical CO2 is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low reaction yield in scCO2 synthesis can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Check Reactant Solubility:
-
Problem: One or more reactants may have poor solubility in scCO2 at the current operating conditions.
-
Solution:
-
Increase the pressure to enhance the solvent density and dissolving power of the scCO2.
-
Adjust the temperature. While higher temperatures can decrease density, they can also increase the vapor pressure of the reactants, sometimes improving solubility.
-
Consider adding a co-solvent (e.g., ethanol, methanol) to increase the polarity of the scCO2 and improve the solubility of polar reactants.
-
-
-
Optimize Mass Transfer:
-
Problem: Inadequate mixing or mass transfer limitations can slow down the reaction rate.
-
Solution:
-
Increase the stirring speed to improve mixing within the reactor.
-
Ensure that the CO2 flow rate is optimized. A very high flow rate might not allow sufficient residence time for the reaction to complete.[9]
-
-
-
Evaluate Catalyst Activity:
-
Problem: The catalyst may be inactive or poisoned.
-
Solution:
-
Ensure the catalyst is properly activated before the reaction.
-
Check for potential catalyst poisons in the reactants or CO2 stream.
-
In some cases, CO poisoning of noble metal catalysts can occur at temperatures above 343 K with prolonged residence times in hydrogenation reactions.[1]
-
-
-
Assess Reaction Equilibrium:
-
Problem: The reaction may be equilibrium-limited under the current conditions.
-
Solution:
-
Adjust the temperature and pressure to shift the equilibrium towards the products.
-
Consider removing a byproduct in-situ if possible.
-
-
-
Verify System Integrity:
-
Problem: Leaks in the high-pressure system can lead to a loss of pressure and affect the supercritical state of the CO2.
-
Solution:
-
Perform a leak test on the reactor system before starting the experiment.
-
-
Issue 2: Poor Product Selectivity
Q: I am observing the formation of unwanted byproducts, leading to poor selectivity. How can I improve the selectivity of my reaction in supercritical CO2?
A: Supercritical CO2 offers unique opportunities to tune reaction selectivity. Here are some strategies to improve it:
-
Fine-Tune Temperature and Pressure:
-
Concept: The density and solvent properties of scCO2 can be precisely controlled by small changes in temperature and pressure, which can in turn influence the relative rates of competing reaction pathways.
-
Action: Systematically vary the temperature and pressure within the supercritical region to find the optimal conditions for your desired product. For example, in some hydrogenations of fluorinated arenes, using scCO2 as a solvent favors hydrogenation over hydrodefluorination.
-
-
Leverage Phase Behavior:
-
Concept: The phase behavior of the reaction mixture (single phase vs. two phases) can significantly impact selectivity.
-
Action: Adjusting pressure and temperature can induce phase separation, potentially isolating the desired reaction pathway in one phase.
-
-
Modify the Catalyst:
-
Concept: The choice of catalyst and its support can have a profound effect on selectivity.
-
Action:
-
Experiment with different catalysts known for their selectivity towards the desired product.
-
The catalyst support can also influence selectivity; consider different support materials.
-
-
-
Control Reactant Concentration:
-
Concept: The relative concentrations of reactants can influence which reaction pathway is favored.
-
Action: In reactions involving gaseous reactants like hydrogen, the partial pressure of the gas can be adjusted independently of the total system pressure (primarily from CO2) to optimize selectivity.[6][7]
-
Data Presentation
Table 1: Effect of Pressure on Hydrogenation of Acetophenone in scCO2
| H2 Pressure (bar) | CO2 Pressure (bar) | Temperature (°C) | Conversion (%) (after 4h) | Selectivity to 1-Phenylethanol (%) |
| 5 | 80 | 80 | ~40 | >95 |
| 10 | 80 | 80 | ~60 | >95 |
| 15 | 80 | 80 | ~75 | >95 |
| 20 | 80 | 80 | ~85 | >95 |
Source: Adapted from data presented in ACS Omega, 2018.[6][7]
Table 2: Influence of Temperature on CO2 Hydrogenation over Fe-K Catalyst
| Temperature (°C) | Pressure (MPa) | H2/CO2 Ratio | CO2 Conversion (%) | Liquid Product Selectivity (%) |
| 250 | 1.5 | 3 | ~25 | ~40 |
| 275 | 1.5 | 3 | ~35 | ~35 |
| 300 | 1.5 | 3 | ~45 | ~30 |
| 325 | 1.5 | 3 | ~50 | ~25 |
Source: Adapted from data presented in Korean J. Chem. Eng., 2001.[10]
Experimental Protocols
Protocol 1: General Procedure for Batch Hydrogenation in scCO2
This protocol provides a general guideline for performing a batch hydrogenation reaction in a high-pressure autoclave.
Materials and Equipment:
-
High-pressure autoclave reactor system equipped with a magnetic stirrer, pressure transducer, temperature controller, and sampling valve.
-
High-pressure liquid CO2 pump.
-
Hydrogen gas cylinder with a pressure regulator.
-
Substrate, catalyst, and co-solvent (if needed).
Procedure:
-
Reactor Loading:
-
Accurately weigh and load the desired amounts of the substrate and catalyst into the reactor vessel.
-
If a co-solvent is used, add it to the reactor.
-
-
System Assembly and Purging:
-
Securely close and seal the reactor.
-
Purge the reactor three times with low-pressure CO2 to remove any air.
-
-
Heating:
-
Heat the reactor to the desired reaction temperature.
-
-
Pressurization with Hydrogen:
-
Introduce hydrogen gas into the reactor to the desired partial pressure.
-
-
Pressurization with CO2:
-
Use the high-pressure liquid pump to introduce CO2 into the reactor until the final desired total pressure is reached.
-
-
Reaction:
-
Start the magnetic stirrer at the desired speed (e.g., 800 rpm).
-
Maintain the desired temperature and pressure throughout the reaction.
-
Take samples periodically through the sampling valve to monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).
-
-
Shutdown and Product Recovery:
-
After the desired reaction time, stop the stirrer and cool the reactor to room temperature.
-
Slowly vent the CO2 and any remaining hydrogen.
-
Open the reactor and recover the product mixture for further purification and analysis.
-
Protocol 2: Fischer-Tropsch Synthesis in a Continuous Flow Reactor with scCO2
This protocol outlines the general steps for conducting Fischer-Tropsch synthesis in a continuous flow system using scCO2 as a medium.
Materials and Equipment:
-
Continuous flow fixed-bed reactor system.
-
Mass flow controllers for syngas (CO and H2) and CO2.
-
High-pressure pump for liquid CO2.
-
Back pressure regulator to maintain system pressure.
-
Gas-liquid separator to collect liquid products.
-
Online gas chromatograph (GC) for analyzing gaseous products.
Procedure:
-
Catalyst Loading and Activation:
-
Pack the fixed-bed reactor with the Fischer-Tropsch catalyst.
-
Activate the catalyst according to the manufacturer's protocol, typically involving reduction under a flow of hydrogen at an elevated temperature.
-
-
System Pressurization and Heating:
-
Pressurize the system with CO2 to the desired operating pressure.
-
Heat the reactor to the target reaction temperature (e.g., 250-350°C).
-
-
Introduction of Reactants:
-
Introduce the syngas (a mixture of CO and H2) and CO2 at the desired flow rates using the mass flow controllers. The CO2 acts as the supercritical medium.
-
-
Reaction and Product Collection:
-
Maintain the desired temperature, pressure, and flow rates.
-
The reaction mixture flows through the catalyst bed where the Fischer-Tropsch synthesis occurs.
-
The effluent from the reactor passes through the back pressure regulator and into a gas-liquid separator.
-
Liquid products are collected in the separator.
-
Gaseous products are analyzed online using a GC.
-
-
Steady-State Operation:
-
Allow the system to reach a steady state before collecting data for analysis.
-
-
Shutdown:
-
Stop the flow of syngas.
-
Cool down the reactor and depressurize the system safely.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yield in scCO2 synthesis.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CO2 Reaction Systems | Core Separations [coreseparations.com]
- 4. supercriticalfluids.com [supercriticalfluids.com]
- 5. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Supercritical CO2 as Reaction Medium for Selective Hydrogenation of Acetophenone to 1-Phenylethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "FISCHER-TROPSCH SYNTHESIS IN SUPERCRITICAL PHASE CARBON DIOXIDE" by Derek Michael Perry [opensiuc.lib.siu.edu]
- 9. researchgate.net [researchgate.net]
- 10. kiche.or.kr [kiche.or.kr]
Sample preparation techniques to reduce acetate contamination
Welcome to our dedicated technical support center for addressing challenges with acetate contamination in research and drug development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and eliminate acetate-related issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is acetate contamination and why is it a problem?
A: Acetate contamination refers to the unintended presence of acetate ions (CH₃COO⁻) or acetic acid in samples, reagents, or analytical systems. It is a significant issue in sensitive analytical techniques like mass spectrometry (MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. In MS, acetate can form adducts with target molecules, complicating spectral interpretation.[1][2][3] In HPLC, it can alter mobile phase properties, leading to retention time shifts and baseline instability.[4] In NMR, it appears as an impurity signal, potentially overlapping with signals from the compound of interest.[5][6]
Q2: What are the most common sources of acetate contamination in a laboratory?
A: Acetate is a ubiquitous contaminant in laboratory environments. Key sources include:
-
Reagents and Solvents: HPLC-grade water, acetonitrile, and even high-purity acids and buffers can contain trace amounts of acetate.[7][8] Ammonium acetate is a common buffer that can be a direct source.[2][9]
-
Consumables: Plasticware (tubes, pipette tips) and glassware can leach acetate.[10] The rubber tips of disposable syringe plungers have also been identified as a source.
-
Atmosphere: Acetic acid is volatile and can be present in the laboratory air, subsequently dissolving into open solutions.[10]
-
Sample Preparation: Many protocols use acetate-containing reagents, such as in protein precipitation steps or as counter-ions for peptides.[11][12] Ethyl acetate is a common extraction solvent that can leave residual acetate signals.[5]
Q3: How can I confirm that my sample is contaminated with acetate?
A: Several analytical methods can be used to detect and quantify acetate. Gas chromatography-mass spectrometry (GC-MS) after derivatization is a sensitive method.[10] HPLC with mass spectrometric detection (LC-MS) or capillary electrophoresis can also be employed for quantification.[13][14] A simple diagnostic method in mass spectrometry is to look for characteristic adducts, such as [M+59]⁻ or [M+CH₃COO]⁻ in negative ion mode. For any method, running a "procedural blank" (a sample that goes through the entire preparation process without the analyte) is crucial for determining the background level of acetate contamination in your specific lab environment.[10]
Troubleshooting Guides
This section provides specific guidance for common issues related to acetate contamination.
Issue 1: Acetate Adducts Observed in Mass Spectrometry
Q: I am consistently seeing an ion at [M+59] or [M+CH₃COO]⁻ in my negative mode ESI-MS spectra. How do I get rid of it?
A: This is a classic sign of acetate contamination. Follow these troubleshooting steps to identify and eliminate the source.
Step 1: Identify the Source The contamination is most likely coming from your mobile phase, sample solvent (diluent), or the sample itself.
-
Check the Mobile Phase: If you are using an acetate-based buffer (e.g., ammonium acetate), this is the expected source. If not, your solvents (water, acetonitrile) or additives (e.g., formic acid) may be contaminated.
-
Check the Sample Diluent: Prepare your sample diluent separately and inject it as a blank. If the contamination appears, the source is within your diluent components.
-
Check the Sample Preparation: If blanks are clean but the sample injection is not, the contamination was introduced during sample preparation.
Step 2: Mitigate the Contamination
-
Mobile Phase: Prepare fresh mobile phase using newly opened, high-purity solvents (MS-grade or equivalent). If using an acetate buffer is not essential for chromatographic separation, consider switching to a formate-based alternative (e.g., ammonium formate), which is more volatile and less prone to forming persistent adducts.[2]
-
Glassware and Plasticware: Rinse all glassware and plastic tubes thoroughly with high-purity water and solvent before use. Where possible, use glass containers as they are less likely to leach contaminants than some plastics.[10]
-
Sample Cleanup: If the contamination is inherent to the sample (e.g., a peptide salt), you may need to perform a sample cleanup step. See the protocols section below for methods like co-evaporation or precipitation.
Troubleshooting Workflow: Mass Spectrometry Acetate Adducts
This diagram outlines the logical steps to diagnose and resolve acetate adduct issues in mass spectrometry.
Caption: Troubleshooting workflow for identifying the source of acetate adducts in mass spectrometry.
Issue 2: Extraneous Peaks in NMR Spectrum
Q: My ¹H NMR spectrum has peaks around 2.0-2.1 ppm (singlet), 1.2 ppm (triplet), and 4.1 ppm (quartet) that don't belong to my compound. Could this be acetate?
A: Yes, these signals are characteristic of residual ethyl acetate, a common solvent used in extractions and chromatography. The singlet around 2.0 ppm can also be from acetic acid.
Step 1: Confirm the Source
-
Ethyl Acetate: A singlet at ~2.04 ppm (CH₃), a quartet at ~4.12 ppm (CH₂), and a triplet at ~1.25 ppm (CH₃).
-
Acetic Acid: A singlet around ~2.09 ppm.
-
Acetone: A common contaminant with a singlet at ~2.17 ppm. Be sure to differentiate.
-
Note: Exact chemical shifts can vary depending on the deuterated solvent used.[15][16]
Step 2: Removal Techniques
-
High Vacuum: Place the sample under a high vacuum for several hours or overnight. This is often sufficient to remove volatile solvents.
-
Co-evaporation: This technique involves dissolving the dried sample in a different, volatile solvent and then re-evaporating it. The second solvent helps to azeotropically remove the residual contaminant.
-
Lyophilization (Freeze-Drying): If your compound is not volatile and soluble in water or another suitable solvent, you can dissolve it, freeze it, and lyophilize it to remove volatile impurities.
Data Summaries
Table 1: Common Acetate-Related Ions in Mass Spectrometry
| Ion Species | Mass Shift (Da) | Common Observation Mode |
| [M+CH₃COO]⁻ | +59.0133 | Negative Ion ESI |
| [M+Na+CH₃COO]⁻ | +81.9952 | Negative Ion ESI |
| [M+K+CH₃COO]⁻ | +97.9711 | Negative Ion ESI |
| Fe(acetate) clusters | Variable | Positive Ion ESI[7] |
Mass shifts are calculated using monoisotopic masses.
Table 2: Reported Background Acetate Levels
| Source / Matrix | Reported Concentration | Analytical Method | Reference |
| Procedural Blank | ~15 µM | GC-MS | [10] |
| Human Plasma | 20 - 51 µM | GC-MS | [10] |
Experimental Protocols
Protocol 1: Best Practices for Maintaining a Low-Acetate Environment
This protocol outlines preventative measures to minimize background acetate levels in the laboratory.
1. Reagent and Solvent Management:
- Use the highest purity solvents available (e.g., LC-MS grade).
- Purchase solvents in small bottles to reduce the time they are open to the atmosphere.
- Prepare aqueous mobile phases and buffers fresh daily.[10] Bacteria or algae growth in older aqueous solutions can be a source of contamination.
- Test new batches of solvents and reagents by running blanks to ensure they meet your background requirements.
2. Consumable Handling:
- Whenever possible, use glassware instead of plastic consumables.
- Thoroughly wash all glassware, first with a suitable lab-grade detergent, followed by multiple rinses with tap water, and a final rinse with high-purity (e.g., Milli-Q) water.
- Rinse tubes, vials, and pipette tips with your sample diluent or mobile phase before use to remove surface contaminants.
3. Laboratory Environment:
- Keep containers with solvents, samples, and mobile phases covered whenever possible to minimize absorption of atmospheric acetic acid.
- Ensure good laboratory ventilation.
Protocol 2: Protein Precipitation for Acetate Removal
This protocol uses trichloroacetic acid (TCA) to precipitate proteins, leaving water-soluble contaminants like acetate in the supernatant.
Materials:
-
Sample containing protein and acetate contamination.
-
100% (w/v) Trichloroacetic acid (TCA) stock solution.
-
Ice-cold acetone.
-
Microcentrifuge.
Methodology:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube and chill on ice.
-
Add TCA stock solution to achieve a final concentration of 10-20%. For example, add 25 µL of 100% TCA to 100 µL of sample.
-
Vortex briefly and incubate on ice for 10-30 minutes to allow the protein to precipitate.
-
Centrifuge at ~14,000 x g for 10 minutes at 4°C. A white pellet of precipitated protein should be visible.
-
Carefully aspirate and discard the supernatant, which contains the TCA and soluble acetate.
-
To wash the pellet, add 200 µL of ice-cold acetone. This helps remove any remaining TCA. Do not resuspend the pellet; simply rinse it.
-
Centrifuge again at 14,000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the acetone.
-
Allow the pellet to air-dry briefly (5-10 minutes). Do not over-dry, as it can make resuspension difficult.
-
Resuspend the clean protein pellet in a suitable buffer for your downstream analysis.
Sample Preparation and Cleanup Workflow
This diagram illustrates a general workflow incorporating steps to minimize contamination.
References
- 1. How mass spec formate and acetate adducts masses are calculated? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. repo.uni-hannover.de [repo.uni-hannover.de]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 8. Contamination on UPLC - Chromatography Forum [chromforum.org]
- 9. On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. danforthcenter.org [danforthcenter.org]
- 13. researchgate.net [researchgate.net]
- 14. lumexinstruments.com [lumexinstruments.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Water Removal in Esterification Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of water from esterification reactions. It is intended for researchers, scientists, and professionals in drug development to help optimize reaction conditions and improve product yields.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from an esterification reaction?
A1: Esterification is a reversible equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2] The presence of water, a product of the reaction, can drive the equilibrium back towards the reactants (hydrolysis), thus reducing the yield of the desired ester.[1][3] To achieve a high conversion rate and maximize the product yield, it is essential to remove water as it is formed, shifting the reaction equilibrium to the product side according to Le Chatelier's principle.[4][5]
Q2: What are the most common laboratory methods for removing water during esterification?
A2: The most common laboratory-scale methods involve:
-
Azeotropic Distillation: This technique uses a solvent (an entrainer) that forms a low-boiling azeotrope with water.[6][7] The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and is collected in a specialized piece of glassware called a Dean-Stark apparatus.[4][8]
-
Use of Drying Agents (Desiccants): A chemical drying agent, such as molecular sieves or anhydrous salts, is added directly to the reaction mixture to absorb the water as it is formed.[6][9] The acid catalyst itself, often concentrated sulfuric acid, can also act as a dehydrating agent.[5][10]
-
Reactive Distillation: This advanced technique combines the chemical reaction and the separation of products into a single integrated process.[11][12] As the esterification proceeds in a distillation column, the water is continuously removed as a volatile product, which drives the reaction to completion.[11][13]
Q3: How do I choose the best water removal method for my specific reaction?
A3: The choice of method depends on several factors, including the boiling points of the reactants and products, the scale of the reaction, and the sensitivity of the reagents to heat or drying agents.
-
Azeotropic distillation with a Dean-Stark trap is highly effective and common for batch processes, especially when the reactants are not volatile at the boiling point of the azeotrope.[4][14] Toluene is a frequently used entrainer.[4]
-
Molecular sieves are ideal for reactions where the reagents or products are heat-sensitive, as they can be used at lower temperatures.[15] They are also useful when distillation is impractical. A Soxhlet extractor can be used to contain the sieves, preventing them from coming into direct contact with acidic catalysts which could destroy them.[16]
-
Reactive distillation is more suited for continuous, large-scale industrial processes, offering significant efficiency by integrating reaction and separation.[11][13]
Below is a decision-making workflow to help select an appropriate method.
Troubleshooting Guides
Azeotropic Distillation (Dean-Stark Apparatus)
Q: No water is collecting in my Dean-Stark trap. What's wrong?
A: This is a common issue with several potential causes:
-
Insufficient Heating: The reaction must be heated vigorously enough for the azeotrope of the solvent and water to distill into the condenser.[14] Ensure your heating mantle or oil bath is at the correct temperature to achieve reflux.
-
Improper Insulation: The arm of the Dean-Stark trap may be too cool, causing the vapor to condense and return to the reaction flask before reaching the condenser. Insulating the apparatus, for example with glass wool or aluminum foil, can help maintain the necessary temperature.[14]
-
Leaks in the System: Check all glassware joints for a tight seal. Vapors escaping the system will prevent efficient collection.
-
No Reaction Occurring: Verify that the catalyst has been added and is active. If no water is being produced, none can be collected.
Q: The solvent in my Dean-Stark trap is cloudy or emulsified. How can I fix this?
A: Cloudiness indicates that water is not cleanly separating from the azeotropic solvent.
-
Allow Time for Separation: Sometimes, separation is slow. Give it time to settle into two distinct layers.
-
Incorrect Solvent: Ensure you are using a solvent that is immiscible with water, such as toluene or benzene.[4]
-
Cooling Issues: The condenser must be sufficiently cool to ensure complete condensation. Check that the water flow through the condenser is adequate, entering from the bottom and exiting at the top.[17][18]
Use of Drying Agents
Q: My reaction is incomplete even though I added molecular sieves. What should I do?
A: Several factors could be at play:
-
Saturated Sieves: The molecular sieves may have reached their maximum water adsorption capacity. You may need to add more activated sieves.
-
Inactive Sieves: Molecular sieves must be activated before use by heating them in an oven to remove any pre-adsorbed water.[19] If they were not properly activated, their efficiency will be low.
-
Incorrect Pore Size: The pore size of the molecular sieve is crucial. For water removal, 3Å sieves are typically used, as their pores are large enough to trap small water molecules but too small to adsorb most solvent or reactant molecules.[19][20]
-
Poor Mixing: Ensure the reaction mixture is being stirred effectively to bring the water molecules into contact with the drying agent.
Q: Can the drying agent interfere with my reaction?
A: Yes, in some cases.
-
Acidity/Basicity: Some drying agents (like anhydrous CaCl₂) can be acidic, while others can be basic. This could potentially catalyze side reactions. Molecular sieves are generally considered inert.
-
Catalyst Deactivation: In acidic reactions, such as Fischer esterification, adding molecular sieves directly to the flask can be problematic as strong acids can destroy them.[16] A workaround is to place the sieves in a Soxhlet extractor, where they are exposed only to the condensed vapors and not the bulk acidic solution.[16]
Data Presentation: Comparison of Methods
The effectiveness of water removal techniques can be compared based on reaction yield and time.
| Method | Reactants | Catalyst | Conditions | Yield | Reaction Time | Reference(s) |
| Azeotropic Distillation | p-Hydroxybenzoic acid, Ethanol | H₂SO₄ | Toluene, 95-98°C | 95% | 5-6 hours | |
| Molecular Sieves | Propionic acid, Ethanol | H₂SO₄ | 80g of sieves in a Soxhlet extractor, reflux | ~92% | 8 hours | [16] |
| No Water Removal | Propionic acid, Ethanol | H₂SO₄ | Reflux | 40% | N/A | [16] |
| Reactive Distillation | Decanoic acid, Methanol | Amberlyst 15 | Continuous column at atmospheric pressure | >95% | Continuous | [21] |
| Dried Resin Catalyst | Benzyl alcohol, Acetic acid | Dried Dowex H⁺ | 80°C | 85% | 24 hours | [22] |
Note: Yields and reaction times are highly substrate-dependent and the data above serves for comparative illustration.
Experimental Protocols
Protocol 1: Water Removal using Dean-Stark Apparatus
This protocol describes a general procedure for Fischer esterification using azeotropic distillation.
-
Apparatus Setup:
-
Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser.[18] Ensure all joints are properly sealed.
-
The round-bottom flask should be no more than half-full with the reaction mixture.[18]
-
Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.[8][23]
-
-
Charging the Apparatus:
-
To the round-bottom flask, add the carboxylic acid, the alcohol, an appropriate water-immiscible solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., H₂SO₄ or p-TsOH).[4]
-
Add boiling chips or a magnetic stir bar to ensure smooth boiling.[18]
-
Fill the Dean-Stark trap with the reaction solvent until it begins to flow back into the reaction flask.[14]
-
-
Reaction and Water Removal:
-
Heat the flask to reflux. The solvent and water will co-distill as an azeotrope.[4]
-
The vapor will condense and collect in the graduated arm of the trap.
-
Being denser than the solvent (e.g., toluene), the water will separate and collect at the bottom of the trap, while the solvent will overflow and return to the reaction flask.[4]
-
Continue the reflux until no more water collects in the trap, indicating the reaction is complete.
-
-
Workup:
-
Allow the apparatus to cool to room temperature.
-
Drain the collected water from the trap.
-
Proceed with the standard workup and purification for your specific ester.
-
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. solutions.sulzer.com [solutions.sulzer.com]
- 12. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. scribd.com [scribd.com]
- 18. pcliv.ac.uk [pcliv.ac.uk]
- 19. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 20. jalonzeolite.com [jalonzeolite.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of n-Decyl Acetate and its Isomer, Iso-decyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical compounds utilized across various scientific disciplines, a nuanced understanding of isomeric differences is paramount. This guide provides a detailed, data-driven comparison of the linear isomer, n-decyl acetate, and its branched counterpart, iso-decyl acetate. By examining their physicochemical properties, applications, and toxicological profiles, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their respective fields.
Physicochemical Properties: A Quantitative Comparison
The structural variance between the straight-chain n-decyl acetate and the branched iso-decyl acetate gives rise to distinct physicochemical characteristics. These differences can significantly influence their behavior in various applications, from reaction kinetics to formulation stability. The following tables summarize the key quantitative data for each isomer.
Table 1: General and Physical Properties
| Property | n-Decyl Acetate | Iso-decyl Acetate |
| CAS Number | 112-17-4[1][2] | 69103-24-8[3][4] |
| Molecular Formula | C₁₂H₂₄O₂[1][2] | C₁₂H₂₄O₂[3] |
| Molecular Weight | 200.32 g/mol [1][2] | 200.32 g/mol [3] |
| Appearance | Colorless clear liquid[2] | Colorless clear liquid[3] |
| Odor | Waxy, clean, fresh, citrus, soapy[2] | Fresh, citrus[3] |
| Density (at 25°C) | 0.863 g/mL[2][5] | No data available |
| Boiling Point | 244.1°C at 760 mmHg[1] | 220-222°C at 760 mmHg[3] |
| Melting Point | -15.03°C[1][2] | No data available |
| Flash Point | 101.3°C to >110°C[1][6][7] | 90.56°C to 93.89°C[3][4] |
| Vapor Pressure (at 25°C) | 0.031 mmHg[1] | 0.104 mmHg (estimated)[3] |
| Refractive Index (at 20°C) | 1.425 - 1.430[6][7] | No data available |
| Water Solubility | 2.07 mg/L at 20°C[2] | 4.064 mg/L at 25°C (estimated)[4] |
Table 2: Toxicological Data
| Parameter | n-Decyl Acetate | Iso-decyl Acetate |
| Acute Oral LD50 (Rat) | >5 g/kg[2] | No direct data; read-across suggests low toxicity |
| Acute Dermal LD50 (Rabbit) | >5 g/kg[2] | No direct data; read-across suggests low toxicity |
| Genotoxicity | No concerns at current use levels[8] | Does not present a concern for genotoxicity[9] |
| Skin Irritation | Mild skin irritation[10] | Irritating to skin and eyes[4] |
Applications in Research and Industry
Both n-decyl acetate and iso-decyl acetate find applications primarily in the fragrance and flavor industries due to their characteristic scents.
-
n-Decyl Acetate : This linear ester is noted for its floral, orange-rose odor.[2] It is utilized in perfume compositions to impart fresh notes in floral and aldehydic fragrances.[2] In the flavor industry, it is used in trace amounts in apple, orange, and rum flavorings.[2]
-
Iso-decyl Acetate : The branched isomer, iso-decyl acetate, possesses a fresh, citrus, and green aroma.[3][4] It is also employed as a perfuming agent in various cosmetic products.[4]
The choice between these isomers in a formulation will depend on the desired specific odor profile and physicochemical compatibility with other ingredients. The subtle differences in their boiling points and vapor pressures can also influence the volatility and release of the fragrance over time.
Experimental Protocols
For researchers aiming to synthesize or analyze these acetate esters, the following experimental protocols provide a foundational methodology.
Synthesis of Decyl Acetates via Fischer Esterification
This protocol describes a general method for the synthesis of decyl acetates from the corresponding decyl alcohol and acetic acid.
Materials:
-
n-decanol or iso-decanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle, distillation apparatus
Procedure:
-
In a round-bottom flask, combine the respective decyl alcohol and an excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Add boiling chips and set up the apparatus for reflux. Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with cold water.
-
Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with a saturated sodium chloride solution to aid in the separation of the layers.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried ester and purify by distillation.
Analysis of Decyl Acetates by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of decyl acetate isomers to determine purity and identify components.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for ester analysis (e.g., DB-5ms)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Dilute a small amount of the synthesized decyl acetate in a suitable solvent (e.g., ethyl acetate or hexane).
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.
-
Carrier Gas Flow Rate: Set to an appropriate flow rate for the column used.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the decyl acetate peak based on its retention time and compare the resulting mass spectrum with a reference library for confirmation. The purity can be estimated from the relative peak area.
Mandatory Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-DECYL ACETATE | 112-17-4 [m.chemicalbook.com]
- 3. iso-Decyl-acetate | 69103-24-8 | Benchchem [benchchem.com]
- 4. isodecyl acetate, 69103-24-8 [thegoodscentscompany.com]
- 5. n-Decyl acetate = 95 , FG 112-17-4 [sigmaaldrich.com]
- 6. decyl acetate, 112-17-4 [thegoodscentscompany.com]
- 7. DECYL ACETATE [ventos.com]
- 8. Decyl acetate | C12H24O2 | CID 8167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. vigon.com [vigon.com]
A Comparative Spectroscopic Guide to n-Decyl Acetate and its Homologues
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure. This guide provides a detailed ¹H and ¹³C NMR spectral analysis of n-decyl acetate, with a comparative look at its homologous counterparts: n-hexyl acetate, n-octyl acetate, and n-dodecyl acetate.
This guide presents quantitative NMR data in accessible tables, details the experimental protocols for data acquisition, and visualizes the molecular structure and NMR correlations to facilitate a deeper understanding of the spectral characteristics of these linear-chain acetate esters.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of n-decyl acetate and its homologues are summarized below. The data was acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data of n-Alkyl Acetates
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| n-Hexyl Acetate | a (CH₃-C=O) | 2.04 | s | - | 3H |
| b (-O-CH₂-) | 4.06 | t | 6.7 | 2H | |
| c (-O-CH₂-CH₂-) | 1.62 | p | 6.8 | 2H | |
| d, e, f (-(CH₂)₃-) | 1.31 | m | - | 6H | |
| g (-CH₃) | 0.89 | t | 6.6 | 3H | |
| n-Octyl Acetate | a (CH₃-C=O) | 2.05 | s | - | 3H |
| b (-O-CH₂-) | 4.06 | t | 6.7 | 2H | |
| c (-O-CH₂-CH₂-) | 1.63 | p | 6.8 | 2H | |
| d, e, f, g, h (-(CH₂)₅-) | 1.29 | m | - | 10H | |
| i (-CH₃) | 0.88 | t | 6.7 | 3H | |
| n-Decyl Acetate | a (CH₃-C=O) | 2.04 | s | - | 3H |
| b (-O-CH₂-) | 4.05 | t | 6.7 | 2H | |
| c (-O-CH₂-CH₂-) | 1.61 | p | 6.8 | 2H | |
| d-i (-(CH₂)₆-) | 1.26 | m | - | 12H | |
| j (-CH₃) | 0.88 | t | 6.7 | 3H | |
| n-Dodecyl Acetate | a (CH₃-C=O) | 2.05 | s | - | 3H |
| b (-O-CH₂-) | 4.06 | t | 6.7 | 2H | |
| c (-O-CH₂-CH₂-) | 1.63 | p | 6.8 | 2H | |
| d-k (-(CH₂)₈-) | 1.26 | m | - | 16H | |
| l (-CH₃) | 0.88 | t | 6.7 | 3H |
s = singlet, t = triplet, p = pentet (or multiplet), m = multiplet
Table 2: ¹³C NMR Spectral Data of n-Alkyl Acetates
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| n-Hexyl Acetate | 1 (C=O) | 171.1 |
| 2 (CH₃-C=O) | 21.0 | |
| 3 (-O-CH₂-) | 64.6 | |
| 4 (-O-CH₂-CH₂-) | 28.7 | |
| 5, 6, 7 (-(CH₂)₃-) | 31.5, 25.7, 22.6 | |
| 8 (-CH₃) | 14.0 | |
| n-Octyl Acetate | 1 (C=O) | 171.2 |
| 2 (CH₃-C=O) | 21.0 | |
| 3 (-O-CH₂-) | 64.7 | |
| 4 (-O-CH₂-CH₂-) | 28.7 | |
| 5, 6, 7, 8, 9 (-(CH₂)₅-) | 31.8, 29.3, 29.2, 25.9, 22.7 | |
| 10 (-CH₃) | 14.1 | |
| n-Decyl Acetate | 1 (C=O) | 171.1 |
| 2 (CH₃-C=O) | 21.0 | |
| 3 (-O-CH₂-) | 64.6 | |
| 4 (-O-CH₂-CH₂-) | 28.7 | |
| 5-11 (-(CH₂)₇-) | 31.9, 29.6, 29.5, 29.3, 29.2, 25.9, 22.7 | |
| 12 (-CH₃) | 14.1 | |
| n-Dodecyl Acetate | 1 (C=O) | 171.1 |
| 2 (CH₃-C=O) | 21.0 | |
| 3 (-O-CH₂-) | 64.7 | |
| 4 (-O-CH₂-CH₂-) | 28.7 | |
| 5-13 (-(CH₂)₉-) | 31.9, 29.6, 29.5, 29.4, 29.3, 29.2, 26.0, 22.7 | |
| 14 (-CH₃) | 14.1 |
Experimental Protocols
Sample Preparation: Samples of n-hexyl acetate, n-octyl acetate, n-decyl acetate, and n-dodecyl acetate were prepared by dissolving approximately 10-20 mg of each compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] For ¹H NMR, the following parameters were typically used: a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence was used with a 45-degree pulse width, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
Visualizing Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of n-decyl acetate and the logical relationship between the proton and carbon environments and their respective signals in the NMR spectra.
Caption: Molecular structure of n-decyl acetate with carbon numbering.
Caption: ¹H and ¹³C NMR signal correlations for n-decyl acetate.
Comparative Analysis
The ¹H NMR spectra of the n-alkyl acetates are characterized by several key signals. The sharp singlet for the acetyl methyl protons (a) consistently appears around 2.04-2.05 ppm. The triplet corresponding to the methylene protons adjacent to the ester oxygen (b) is found at approximately 4.06 ppm. The chemical shift of the bulk methylene protons in the alkyl chain (d-i for n-decyl acetate) appears as a broad multiplet around 1.26-1.31 ppm, with its integration value increasing with the length of the alkyl chain. The terminal methyl protons (j for n-decyl acetate) consistently produce a triplet at approximately 0.88-0.89 ppm.
In the ¹³C NMR spectra, the carbonyl carbon (1) gives a signal around 171.1 ppm, while the acetyl methyl carbon (2) is observed at approximately 21.0 ppm. The carbon of the methylene group attached to the oxygen (3) appears around 64.6 ppm. The signals for the other methylene carbons in the alkyl chain are found in the 22-32 ppm range, and the terminal methyl carbon (12 for n-decyl acetate) is consistently at approximately 14.1 ppm.
The consistency of the chemical shifts for the protons and carbons near the acetate functional group across the homologous series is a key takeaway. The primary differentiator in the spectra is the integration of the bulk methylene proton signal in ¹H NMR and the number of distinct signals in the 22-32 ppm region of the ¹³C NMR spectrum, which directly corresponds to the length of the n-alkyl chain. This systematic variation provides a reliable method for distinguishing between these homologous esters.
References
Novozym 435: A Comparative Study of Catalyst Activity in Diverse Solvents
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter influencing the efficacy of enzymatic reactions. This guide provides a comparative analysis of Novozym 435 catalyst activity in various solvents, supported by experimental data and detailed protocols to aid in optimizing your biocatalytic processes.
Novozym 435, an immobilized lipase B from Candida antarctica (CALB), is a widely utilized biocatalyst in organic synthesis due to its high stability and activity in non-aqueous media.[1][2] The solvent plays a crucial role in modulating its catalytic performance, impacting reaction rates, enantioselectivity, and overall efficiency. This guide explores the performance of Novozym 435 across a spectrum of solvents, including conventional organic solvents, ionic liquids (ILs), and deep eutectic solvents (DESs).
Comparative Performance in Organic Solvents
The activity of Novozym 435 in organic solvents is significantly influenced by the solvent's polarity, hydrophobicity (often expressed as log P), and ability to maintain the essential water layer around the enzyme.
| Solvent | Log P | Reaction Type | Substrate(s) | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference(s) |
| tert-Butanol | 0.8 | Esterification | Oleic acid, Glycerol | 1,3-diolein | - | - | [3] |
| Hexane | 3.5 | aza-Michael addition | Diethyl maleate, Benzhydrazide | Mono aza-Michael adduct | Active | - | [1] |
| Dichloromethane (DCM) | 1.25 | Esterification | (R,S)-Flurbiprofen, Methanol | (R)-Flurbiprofen methyl ester | - | - | [4] |
| Dichloroethane (DCE) | 1.48 | Esterification | (R,S)-Flurbiprofen, Methanol | (R)-Flurbiprofen methyl ester | High | 94.7% (eep) | [4] |
| Dichloropropane (DCP) | 2.01 | Esterification | (R,S)-Flurbiprofen, Methanol | (R)-Flurbiprofen methyl ester | 55.5% | 93.4% (ees), 74.8% (eep) | [4] |
| Methyl tert-butyl ether (MtBE) | 1.35 | Esterification | (R,S)-Flurbiprofen, Methanol | (R)-Flurbiprofen methyl ester | - | - | [4] |
| Hexane-Pyridine (28:72, v/v) | - | Acylation | 1-β-D-arabinofuranosylcytosine, Vinyl propionate | 5'-O-monoester | >97% | >98% (regioselectivity) | [5] |
| Isooctane | 4.5 | Esterification | Palmitic acid, Citronellol | Citronellyl palmitate | >95% | - | [6] |
| 2-Methyltetrahydrofuran | 0.9 | Esterification | Levulinic acid, 5-Hydroxymethylfurfural | 5-Hydroxymethylfurfuryl levulinate | 85% | - | [6] |
Generally, hydrophobic solvents are preferred for enantioselective esterification reactions catalyzed by lipases.[4] However, the choice of solvent can also influence the positional selectivity of the enzyme. For instance, in the synthesis of 1,3-diolein, the preferential selectivity of Novozym 435 to the 1-position of glycerol weakens with increasing log P of the solvent, with relatively hydrophilic solvents like t-butanol proving to be ideal.[3]
Performance in Ionic Liquids and Deep Eutectic Solvents
Ionic liquids and deep eutectic solvents have emerged as "green" alternatives to conventional organic solvents, offering unique properties that can enhance enzyme stability and activity.
| Solvent System | Reaction Type | Substrate(s) | Product | Conversion/Yield | Key Findings | Reference(s) |
| [bmim][PF6] | Transesterification | Various esters and alcohols | - | 56-81% | Reaction rates can be comparable to, or faster than, those in organic solvents. | [7] |
| Choline acetate/glycerol (1:1.5) | Transesterification | Miglyol® oil, Methanol | Biodiesel | 97% | Faster reaction rate compared to organic solvents or hydrophobic ionic liquids.[7][8] | [7][8] |
| Choline chloride (ChCl):urea/phosphate buffer (1:1, v/v) | Asymmetric Hydrolysis | Dimethyl-3-phenylglutarate | R-monoester | - | Increased selectivity by 16% compared to buffer alone.[9][10] | [9][10] |
| [Bmim][BF4] | Transesterification | EGCG, Acyl donor | Acylated EGCG derivatives | 98.65% | Optimal reaction medium among those tested. | [11] |
The anion of the ionic liquid is a major factor affecting enzyme activity and stability.[11] For instance, in alcoholysis reactions, the initial enzyme activity in [Tf2N]⁻ and [PF6]⁻ based ionic liquids was much higher than in those containing [BF4]⁻, [N(CN)2]⁻, or [OAc]⁻.[11] Deep eutectic solvents, such as those based on choline chloride, can improve the selectivity of Novozym 435.[10]
Experimental Protocols
General Procedure for Esterification in Organic Solvents
This protocol is a generalized procedure based on common practices for Novozym 435-catalyzed esterification.
Materials:
-
Novozym 435
-
Substrates (e.g., a carboxylic acid and an alcohol)
-
Selected organic solvent (e.g., hexane, tert-butanol)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or magnetic stirrer
-
Reaction vessels (e.g., screw-capped vials)
Procedure:
-
To a reaction vessel, add the carboxylic acid and the alcohol in the desired molar ratio.
-
Add the selected organic solvent to achieve the desired substrate concentration.
-
Add Novozym 435 to the mixture. The enzyme loading is typically between 5-10% (w/w) of the substrates.
-
If required, add activated molecular sieves to remove water produced during the reaction.
-
Seal the vessel and place it in a shaking incubator at the desired temperature (e.g., 40-60 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them using appropriate techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the enzyme from the reaction mixture by filtration or centrifugation for potential reuse.
-
Isolate the product from the solvent and remaining substrates using techniques like evaporation or column chromatography.
Mechanism of Lipase Catalysis
Novozym 435, containing lipase B from Candida antarctica, follows a Ping-Pong Bi-Bi mechanism for esterification and transesterification reactions. The catalytic cycle involves the formation of a covalent acyl-enzyme intermediate.
Conclusion
The choice of solvent is a powerful tool for tuning the performance of the Novozym 435 catalyst. While hydrophobic organic solvents are often effective for achieving high enantioselectivity, the unique properties of ionic liquids and deep eutectic solvents offer promising avenues for developing greener and more efficient biocatalytic processes. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling more informed decisions in the design and optimization of enzymatic reactions. It is important to note that trace compounds can migrate from the Novozym 435 preparation into the solvent, which may affect enzyme activity and reaction analysis.[12]
References
- 1. Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The solvent influence on the positional selectivity of Novozym 435 during 1,3-diolein synthesis by esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 7. Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New eutectic ionic liquids for lipase activation and enzymatic preparation of biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Acetate Quantification: A Comparative Analysis of GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of acetate is crucial for understanding its role in various biological processes, from cellular metabolism to disease pathology. This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) method for acetate quantification with other common techniques, supported by experimental data and detailed protocols.
Introduction to Acetate Quantification
Acetate is a key metabolic intermediate involved in numerous cellular functions.[1][2] Its accurate measurement in biological samples is essential for advancing research in areas such as cancer metabolism, microbiology, and drug development. While several methods exist for acetate quantification, GC-MS has emerged as a robust and sensitive platform. This guide will delve into the validation of a GC-MS method and compare its performance against High-Performance Liquid Chromatography (HPLC), enzymatic assays, and Nuclear Magnetic Resonance (NMR) spectroscopy.
GC-MS Method for Acetate Quantification: A Validated Approach
A widely adopted GC-MS method for acetate quantification involves the derivatization of acetate to its propyl ester, followed by analysis using a GC-MS system.[1][2][3] This derivatization step is critical as it increases the volatility of acetate, making it amenable to gas chromatography.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the typical workflow for acetate quantification using GC-MS.
Detailed Experimental Protocol for GC-MS
This protocol is based on a validated method for the analysis of acetate in biological samples.[1][2][3]
1. Sample Preparation and Derivatization:
-
To 200 µL of sample (e.g., plasma, cell culture medium, or tissue homogenate), add an internal standard (e.g., deuterated acetate).[2]
-
Add 50 µL of 1-propanol and 50 µL of pyridine.
-
Place the mixture on ice for 5 minutes.
-
Add 100 µL of 1 M sodium hydroxide, followed immediately by 30 µL of methyl chloroformate (MCF), and vortex vigorously for 20 seconds.[2]
-
The derivatization reaction converts acetate to propyl-acetate.[2]
2. Extraction:
-
Following derivatization, perform a liquid-liquid extraction to isolate the propyl-acetate.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) System: Agilent 7890B or similar.[3]
-
Column: Phenomenex ZB-1701 (30 m × 0.25 mm × 0.25 μm) or equivalent.[3]
-
Oven Temperature Program: An optimized temperature program is used to separate the analyte of interest.
-
Mass Spectrometer (MS) System: Agilent 7000 Triple Quadrupole GC-MS system or similar.[3]
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: The mass spectrometer is operated in scan mode or selected ion monitoring (SIM) mode to detect the characteristic ions of propyl-acetate.[2]
Performance Characteristics of the GC-MS Method
The GC-MS method exhibits excellent performance for acetate quantification, as summarized in the table below.
| Parameter | GC-MS (Propyl Ester Derivatization) | Reference |
| Linearity (R²) | > 0.99 | [4][5][6] |
| Limit of Detection (LOD) | < 0.01 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | < 0.1 µg/mL | [4][5] |
| Reproducibility (RSD) | < 10% | [1][2][3] |
| Recovery | 99.4% - 108.3% | [4][5] |
| Linear Range | 2 - 2000 µM | [1][2][3] |
Comparison with Alternative Methods
While GC-MS is a powerful technique, other methods are also available for acetate quantification. The choice of method often depends on the specific research question, sample matrix, and available instrumentation.
Logical Comparison of Quantification Methods
The following diagram outlines the key considerations when choosing a method for acetate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase.[7][8]
-
Principle: For acetate, which lacks a strong chromophore, indirect UV detection or derivatization with a UV-absorbing or fluorescent tag is often required.
-
Advantages: HPLC is versatile and can analyze a wide range of non-volatile and thermally labile compounds.[7][8]
-
Disadvantages: It generally offers lower sensitivity and resolution for small volatile molecules like acetate compared to GC-MS. The need for derivatization can add complexity to the workflow.
Enzymatic Assays
Enzymatic assays for acetate typically involve a series of coupled reactions that lead to the production of a detectable product, such as NADH.[9]
-
Principle: Acetyl-CoA synthetase is used to convert acetate to acetyl-CoA, and subsequent enzymatic reactions produce a chromogenic or fluorogenic product that can be measured spectrophotometrically.[9][10]
-
Advantages: These assays are often available in kit format, are relatively inexpensive, and can be high-throughput.
-
Disadvantages: They can suffer from interference from other components in the sample matrix, and the apparent concentration of acetate can be lower if protein precipitation is not performed.[10] The sensitivity may also be limited, with a detection limit of around 100 µM in some cases.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to directly quantify acetate in biological samples.
-
Principle: The methyl protons of acetate produce a distinct singlet in the ¹H NMR spectrum, and the integral of this peak is proportional to the concentration.
-
Advantages: NMR is non-destructive and requires minimal sample preparation, which reduces the risk of analyte loss.[11] It also offers excellent repeatability.[4][5]
-
Disadvantages: The primary drawback of NMR is its lower sensitivity compared to MS-based methods.[5][11] The limit of detection for acetate by NMR is significantly higher than that of GC-MS.[5]
Comparative Performance Data
The following table summarizes the key performance characteristics of the different methods for acetate quantification.
| Parameter | GC-MS | HPLC | Enzymatic Assay | NMR Spectroscopy |
| Sensitivity | Very High | Moderate | Moderate to Low | Low |
| Specificity | High | Moderate | Moderate | High |
| Throughput | Moderate | Moderate | High | Low |
| Sample Preparation | Derivatization required | Derivatization may be needed | Minimal | Minimal |
| Cost per Sample | High | Moderate | Low | High (instrumentation) |
| Key Advantage | High sensitivity and specificity | Versatility for non-volatile compounds | High throughput and low cost | Minimal sample preparation, non-destructive |
| Key Disadvantage | Derivatization step | Lower sensitivity for acetate | Potential for interference | Low sensitivity |
Conclusion
The choice of method for acetate quantification depends on the specific requirements of the study. GC-MS with propyl ester derivatization stands out as a highly sensitive, specific, and reproducible method, making it a gold standard for accurate acetate quantification in complex biological matrices. [1][4] While HPLC, enzymatic assays, and NMR spectroscopy offer advantages in terms of versatility, cost, or sample preparation simplicity, they often compromise on sensitivity and specificity compared to GC-MS. For researchers requiring precise and reliable measurement of low acetate concentrations, the validated GC-MS method is the recommended approach.
References
- 1. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis | springermedizin.de [springermedizin.de]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. researchgate.net [researchgate.net]
- 9. An enzyme-coupled assay measuring acetate production for profiling histone deacetylase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of an enzymatic and a gas-chromatographic method for measuring the acetate concentration in the blood plasma of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Influence of Molecular Architecture on Scent: A Comparative Analysis of Branched-Chain and Linear Esters
A comprehensive examination of the structure-odor relationship reveals that the seemingly subtle difference between linear and branched-chain esters significantly impacts their olfactory properties. Generally, branched-chain esters exhibit lower odor thresholds, meaning they are detectable at lower concentrations than their straight-chain counterparts.[1] This guide provides a detailed comparison of these two ester classes, supported by quantitative data and experimental methodologies, to elucidate the molecular principles governing their distinct scent profiles.
Data Presentation: Odor Thresholds and Descriptions
The following tables summarize the odor detection thresholds (ODTs) and qualitative odor descriptors for a selection of linear and branched-chain esters. The ODT is the lowest concentration of a compound that is perceivable by the human nose.[2] A lower ODT indicates a more potent odorant.
| Linear Ester | Chemical Formula | Odor Detection Threshold (in water, ppb) | Odor Description |
| Ethyl Acetate | C4H8O2 | 5000 | Ethereal, sharp, wine-brandy like |
| Ethyl Propionate | C5H10O2 | 10 | Strong, ethereal, fruity, rum-like |
| Ethyl Butyrate | C6H12O2 | 1 | Ethereal, fruity, buttery, ripe fruit |
| Ethyl Valerate | C7H14O2 | 1.5 | Strong, fruity, apple-like |
| Ethyl Hexanoate | C8H16O2 | 1 | Strong, fruity, winey, apple, banana |
| Pentyl Acetate | - | - | Fruity, banana-like |
| Branched-Chain Ester | Chemical Formula | Odor Detection Threshold (in water, ppb) | Odor Description |
| Ethyl 2-methylbutanoate | C7H14O2 | - | Fruity, apple-like |
| 2-Butyl Acetate | - | - | Fruity, banana-like |
| 3-Methyl-1-butyl acetate | - | - | Fruity, banana-like |
Note: A comprehensive list of odor thresholds for various esters can be found in multiple sources.[3][4][5] The addition of a methyl group to a linear ester can have a variable effect on the odor threshold, sometimes decreasing it and other times increasing it, depending on the position of the methyl group and the overall structure of the molecule.[4][5]
Experimental Protocols
The determination of odor characteristics is a multi-faceted process involving both instrumental analysis and human sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6][7] This method allows for the identification of individual odor-active compounds in a complex mixture.
Methodology:
-
Sample Preparation: The sample containing the esters is prepared, which may involve extraction, distillation, or headspace analysis to isolate the volatile compounds.[8]
-
Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph. The different esters are separated based on their boiling points and interactions with the stationary phase of the chromatographic column.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other stream is directed to a sniffing port.
-
Olfactory Detection: A trained sensory panelist (assessor) sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.[7]
-
Data Analysis: The data from the chemical detector and the sensory panel are combined to create an "aromagram" or "osmeogram," which links specific chemical compounds to their perceived odors.[9]
Several GC-O techniques exist, including dilution methods like Aroma Extract Dilution Analysis (AEDA) and CharmAnalysis, which involve serially diluting the sample to determine the odor potency of each compound.[9][10]
Sensory Panel Evaluation
Sensory panels are crucial for determining odor thresholds and describing the qualitative aspects of a scent.
Methodology:
-
Panelist Selection and Training: A group of individuals is screened for their olfactory acuity and trained to identify and describe various odors consistently.[11][12][13][14]
-
Sample Presentation: Samples of the esters, diluted to various concentrations in an odorless solvent (like water or air), are presented to the panelists. A common method is the three-alternative forced-choice (3-AFC) test, where the panelist is presented with three samples, one of which contains the odorant, and asked to identify the odorous sample.
-
Threshold Determination: The concentration at which a panelist can reliably detect the odor is determined as their individual threshold. The group's odor detection threshold is then calculated statistically from the individual thresholds.[2]
-
Odor Profiling: Panelists are also asked to describe the perceived odor using a standardized vocabulary of odor descriptors.
Mandatory Visualizations
Logical Relationship: Structure to Odor Perception
Caption: Impact of ester structure on odor perception.
Experimental Workflow: Gas Chromatography-Olfactometry (GC-O)
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esters [leffingwell.com]
- 4. Odour thresholds of various branched and straight chain acetates [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imreblank.ch [imreblank.ch]
- 10. pfigueiredo.org [pfigueiredo.org]
- 11. mdpi.com [mdpi.com]
- 12. fivesenses.com [fivesenses.com]
- 13. course.cutm.ac.in [course.cutm.ac.in]
- 14. researchgate.net [researchgate.net]
A Comparative Kinetic Study of Decyl Acetate Synthesis: n-Hexane vs. Supercritical CO2
A detailed comparison of the enzymatic synthesis of decyl acetate in a conventional organic solvent (n-hexane) and a green solvent (supercritical carbon dioxide), focusing on the kinetic performance and experimental protocols. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview to inform solvent selection for biocatalytic esterification reactions.
The enzymatic synthesis of esters, such as decyl acetate, is of significant interest in the flavor, fragrance, and pharmaceutical industries. The choice of solvent is a critical parameter that can profoundly influence reaction kinetics and overall process efficiency. This guide compares the lipase-catalyzed synthesis of decyl acetate in a traditional organic solvent, n-hexane, with a more environmentally benign alternative, supercritical carbon dioxide (scCO2).
The synthesis of decyl acetate from vinyl acetate and decanol, catalyzed by immobilized Candida antarctica lipase B (Novozym 435), follows a Ping-Pong Bi-Bi mechanism.[1][2][3] This model involves the sequential binding of the substrates to the enzyme, with the release of the first product before the second substrate binds. A key characteristic of this reaction is the competitive inhibition by the alcohol substrate (decanol) at high concentrations.[1][3]
Experimental Workflow
The general experimental workflow for conducting a kinetic study of decyl acetate synthesis involves several key stages, from reactor setup to kinetic modeling.
Caption: General experimental workflow for the kinetic study of decyl acetate synthesis.
Signaling Pathway: Ping-Pong Bi-Bi Mechanism
The lipase-catalyzed synthesis of decyl acetate proceeds via a Ping-Pong Bi-Bi mechanism with competitive inhibition by the alcohol.
Caption: Ping-Pong Bi-Bi mechanism for decyl acetate synthesis with decanol inhibition.
Comparison of Kinetic Performance
Studies have shown that for the synthesis of decyl acetate, the lipase Candida antarctica B exhibits higher activity in n-hexane compared to supercritical CO2 under the tested conditions.[1][2] However, supercritical CO2 offers several advantages, including being non-toxic, non-flammable, and allowing for easier product recovery without solvent traces.
| Parameter | n-Hexane | Supercritical CO2 |
| Reaction Medium | Organic Solvent | Supercritical Fluid |
| Operating Temperature | ~30°C[1] | ~35°C[1] |
| Operating Pressure | Atmospheric | ~100 bar[1] |
| Enzyme Activity | Higher | Lower |
| Mass Transfer | Potentially limiting | Generally higher diffusion rates |
| Product Recovery | Requires distillation | Simple depressurization |
| Environmental Impact | Volatile Organic Compound (VOC) | Green, recyclable solvent |
| Safety | Flammable | Non-flammable |
Experimental Protocols
Below are summarized experimental protocols for the synthesis of decyl acetate in both n-hexane and supercritical CO2, based on published research.
Synthesis in n-Hexane
-
Reaction Setup: The reaction is typically carried out in a sealed vessel equipped with magnetic stirring.
-
Reactant Preparation: A solution of decanol and vinyl acetate in n-hexane is prepared at the desired concentrations (e.g., 0.1 M to 1.4 M).[1][2]
-
Enzyme Addition: A known amount of immobilized lipase (Novozym 435) is added to the reaction mixture to initiate the synthesis.
-
Reaction Conditions: The reaction is maintained at a constant temperature, for instance, 30°C, with continuous stirring.[1]
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at specific time intervals. The samples are then analyzed by gas chromatography (GC) to determine the concentrations of substrates and products.
Synthesis in Supercritical CO2
-
Reaction Setup: The synthesis is conducted in a high-pressure batch reactor.
-
Reactant and Enzyme Loading: The reactor is loaded with the substrates (decanol and vinyl acetate) and the immobilized lipase.
-
Pressurization and Heating: The reactor is flushed with CO2 to remove air and then pressurized with CO2 to the desired pressure (e.g., 100 bar) and heated to the reaction temperature (e.g., 35°C).[1]
-
Reaction Conditions: The reaction mixture is continuously stirred to ensure proper mixing.
-
Sampling and Analysis: Samples are collected at various time points through a sampling valve. The collected samples are depressurized, and the composition is analyzed using gas chromatography (GC).
Conclusion
The choice between n-hexane and supercritical CO2 for the enzymatic synthesis of decyl acetate involves a trade-off between reaction kinetics and process sustainability. While n-hexane may offer higher enzyme activity under certain conditions, supercritical CO2 presents significant advantages in terms of environmental impact, safety, and ease of product separation. For industrial applications where green chemistry principles are a priority, supercritical CO2 is a compelling alternative, although optimization of reaction conditions is crucial to enhance its kinetic performance. Further research may focus on strategies to improve enzyme activity and stability in supercritical fluid environments.
References
Purity Analysis of Synthesized Iso-decyl-acetate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized iso-decyl-acetate. It is designed to assist researchers and professionals in selecting the most appropriate technique for their specific needs, offering detailed experimental protocols and comparative data to support informed decision-making.
The synthesis of esters like this compound, a common fragrance and flavoring agent, inevitably results in a product containing residual starting materials and by-products. Accurate purity assessment is therefore critical for quality control and to ensure the material's suitability for its intended application. This guide focuses on three primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Comparison of Analytical Techniques for this compound Purity
The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC-FID, qNMR, and HPLC-ELSD for the analysis of this compound.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ionized organic compounds. | Intrinsic quantitative relationship between the NMR signal integral and the number of protons, allowing for direct purity assessment against a certified reference standard. | Separation based on polarity, followed by nebulization, solvent evaporation, and light scattering detection of non-volatile analyte particles.[1] |
| Primary Measurement | Peak area relative to the total area of all detected components. | Absolute or relative molar concentration. | Particle light scattering intensity, which is related to mass. |
| Typical Purity Range | 95-99.9% | 90-100% | 90-99% |
| Key Advantages | High resolution and sensitivity for volatile and semi-volatile compounds; robust and widely available.[2] | Primary analytical method; does not require a reference standard of the analyte itself; provides structural information.[3][4] | Suitable for non-volatile or thermally labile impurities; compatible with a wide range of solvents.[1][5] |
| Limitations | Requires volatilization of the sample; may not be suitable for thermally labile compounds; requires reference standards for impurity identification. | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures. | Less sensitive than FID; response can be non-linear and dependent on analyte properties.[6] |
| Common Impurities Detected | Residual isodecanol, unreacted acetic acid, other esters, and volatile by-products. | Residual isodecanol, acetic acid, and structurally similar organic impurities.[3] | Non-volatile starting materials, catalysts, and degradation products. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a cornerstone technique for the purity analysis of volatile compounds like this compound.[7][8] The method relies on the separation of components in a heated column followed by their detection by a flame ionization detector.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required.
-
Column: A non-polar or mid-polar capillary column is recommended for the analysis of esters. A suitable choice would be a DB-5 (5% phenyl-methylpolysiloxane) or a CP-Wax 52 CB column (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a suitable solvent such as acetone or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity of this compound is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. Identification of impurity peaks can be confirmed by comparing their retention times with those of known standards (e.g., isodecanol and acetic acid).[2]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3][10] It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., 5-10 mg of maleic anhydride or dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the acetate methyl protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a valuable alternative for the analysis of compounds that lack a UV chromophore, such as this compound.[1] This technique is particularly useful for detecting non-volatile impurities.
Methodology:
-
Instrumentation: An HPLC system equipped with an evaporative light scattering detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 30 °C.
-
Evaporator Temperature: 50 °C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Data Analysis: The purity is determined by the area percent method. Due to the non-linear response of the ELSD, quantification is most accurate when the impurity levels are low and have similar response factors to the main component.[6]
Visualizing the Workflow and Decision Process
To aid in understanding the experimental process and the selection of an appropriate analytical method, the following diagrams are provided.
Caption: Workflow for the purity analysis of synthesized this compound.
References
- 1. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 2. kelid1.ir [kelid1.ir]
- 3. rssl.com [rssl.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The principles of ELSD [peakscientific.com]
- 6. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Efficacy of Acid Catalysts in Esterification
For Researchers, Scientists, and Drug Development Professionals
The esterification of carboxylic acids with alcohols is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of a vast array of compounds, including active pharmaceutical ingredients, prodrugs, and various chemical intermediates. The selection of an appropriate acid catalyst is paramount to optimizing reaction efficiency, yield, and purity. This guide provides an objective comparison of the efficacy of different homogeneous and heterogeneous acid catalysts in esterification reactions, supported by experimental data and detailed methodologies.
Mechanism of Acid-Catalyzed Esterification (Fischer-Speier Esterification)
The Fischer-Speier esterification is a classic organic reaction that involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is reversible, and the equilibrium can be shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.[1][2] The mechanism proceeds through several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: A molecule of water is eliminated, and a protonated ester is formed.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
The overall process is a sequence of reversible protonation, addition, and elimination steps.
Caption: Mechanism of Fischer-Speier Esterification.
Quantitative Comparison of Acid Catalyst Efficacy
The efficacy of an acid catalyst in esterification is typically evaluated based on the reaction yield or the conversion of the limiting reactant under specific reaction conditions. The following tables summarize quantitative data from various studies comparing different acid catalysts.
Table 1: Comparison of Homogeneous and Heterogeneous Catalysts in the Esterification of Acrylic Acid with Ethanol
Reaction Conditions: Reactant molar ratio of 1:1, reaction temperature of 70°C, catalyst concentration of 2% (v/v) for homogeneous catalysts and 2.17 g for heterogeneous catalysts.[3]
| Catalyst Type | Catalyst Name | Conversion of Acrylic Acid (%) |
| Homogeneous | Sulfuric Acid (H₂SO₄) | 63.2 |
| p-Toluenesulfonic Acid (p-TSA) | 61.02 | |
| Hydrochloric Acid (HCl) | 53.3 | |
| Hydroiodic Acid (HI) | 21.4 | |
| Heterogeneous | Dowex 50WX | 34.96 |
| Amberlyst 15 | 14.84 |
Table 2: Comparison of Sulfuric Acid and Hydrochloric Acid in the Esterification of Cinnamic Acid
Reaction Conditions: Refluxing a mixture of 1:20 cinnamic acid to alcohol with 3 mL of catalyst at 60°C for one hour.[4]
| Catalyst | Alcohol | Product | Conversion (%) |
| Sulfuric Acid (H₂SO₄) | Ethanol | Ethyl Cinnamate | 84.42 |
| Hydrochloric Acid (HCl) | Methanol | Methyl Cinnamate | 34.40 |
Table 3: Comparison of Various Solid Acid Catalysts in the Esterification of Triethylene Glycol (TEG) with Methacrylic Acid (MAA)
Reaction Conditions: TEG/MAA molar ratio of 0.49, 3g of catalyst, at 368 K for 5 hours.
| Catalyst | Conversion of MAA (%) |
| Phosphotungstic Acid | 83 |
| Silicotungstic Acid | 75 |
| Sulfuric Acid | 60 |
| p-Toluenesulfonic Acid | 55 |
| Amberlyst-15 | 45 |
Experimental Protocols
The following are generalized experimental protocols for conducting and evaluating the efficacy of acid catalysts in esterification.
1. General Procedure for Homogeneous Acid-Catalyzed Esterification
This protocol is a synthesis of typical procedures for Fischer esterification using a homogeneous catalyst like sulfuric acid.[5][6]
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The flask is placed in a heating mantle or an oil bath.
-
Reactant Charging: The carboxylic acid and the alcohol (often in excess to shift the equilibrium) are charged into the round-bottom flask.
-
Catalyst Addition: The homogeneous acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is slowly and carefully added to the reaction mixture while stirring.
-
Reaction: The mixture is heated to reflux and maintained at that temperature for a specified duration (typically several hours), with continuous stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
-
The mixture is washed with water to remove the excess alcohol and the acid catalyst.
-
A wash with a saturated aqueous solution of sodium bicarbonate is performed to neutralize any remaining acid.
-
A final wash with brine (saturated aqueous NaCl) is done to remove residual water.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
The crude product can be further purified by distillation or column chromatography.
-
2. General Procedure for Heterogeneous Acid-Catalyzed Esterification
This protocol outlines a typical procedure using a solid acid catalyst, such as an ion-exchange resin or a zeolite.
-
Catalyst Preparation: The solid acid catalyst may require pre-treatment, such as drying in an oven to remove adsorbed water.
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser, placed in a heating mantle.
-
Reaction Mixture: The carboxylic acid, alcohol, and the solid acid catalyst are added to the flask.
-
Reaction: The mixture is heated to the desired reaction temperature with vigorous stirring to ensure good contact between the reactants and the catalyst. The reaction is carried out for the specified time.
-
Catalyst Separation and Product Isolation:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is separated from the reaction mixture by simple filtration. The recovered catalyst can often be washed, dried, and reused.
-
The filtrate, containing the ester, unreacted starting materials, and water, is then subjected to a work-up procedure similar to that for homogeneous catalysis (washing with water, sodium bicarbonate, and brine) followed by drying and solvent removal.
-
Purification of the final product is achieved through distillation or chromatography.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of different acid catalysts in an esterification reaction.
Caption: Workflow for comparing acid catalyst efficacy.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Iso-decyl Acetate's Plasticizing Performance: A Comparative Analysis
The selection of a plasticizer is critical in determining the final properties of a polymer, such as flexibility, durability, and thermal stability. Plasticizers work by embedding themselves between the polymer chains, increasing the free volume and allowing for greater molecular mobility. This reduces the material's stiffness and lowers its glass transition temperature (Tg).
Comparative Performance Data
The following tables summarize the key performance indicators for DIDP, DOP, and DOTP when used as plasticizers in Polyvinyl Chloride (PVC). It is important to note that the performance of a plasticizer can vary depending on its concentration, the specific grade of the polymer, and the presence of other additives.
Table 1: Comparison of Mechanical Properties of Plasticized PVC
| Property | Di-isodecyl Phthalate (DIDP) | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) |
| Tensile Strength (MPa) | Lower | Higher | Similar to DOP |
| Elongation at Break (%) | Higher | Lower | Similar to DOP |
| Shore A Hardness | Lower (softer) | Higher (harder) | Similar to DOP |
Note: The data presented is a qualitative summary based on typical performance. Actual values can vary based on formulation and testing conditions.
Table 2: Comparison of Thermal and Physical Properties of Plasticized PVC
| Property | Di-isodecyl Phthalate (DIDP) | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) |
| Glass Transition Temp. (Tg) | Lower | Higher | Similar to DOP |
| Thermal Stability | Good | Moderate | Excellent |
| Low-Temperature Flexibility | Excellent | Good | Good |
| Volatility/Migration | Low | Higher | Low |
Note: The data presented is a qualitative summary based on typical performance. Actual values can vary based on formulation and testing conditions.
Experimental Protocols
The evaluation of plasticizer performance involves a series of standardized tests to quantify their effect on the polymer's properties. Below are detailed methodologies for key experiments.
Tensile Properties Testing (ASTM D638)
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens of the plasticized polymer are prepared by injection molding or compression molding according to ASTM D638 standard dimensions.
-
Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing.
-
Testing: A universal testing machine (UTM) is used to apply a tensile load to the specimen at a constant crosshead speed until it fractures.
-
Data Acquisition: The load and displacement are recorded throughout the test. Tensile strength is calculated as the maximum stress the material can withstand, and elongation at break is the percentage increase in length at the point of fracture.
Hardness Testing (ASTM D2240 - Shore A Durometer)
Objective: To measure the indentation hardness of the plasticized polymer.
Methodology:
-
Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required.
-
Testing: A Shore A durometer is pressed firmly against the specimen surface. The reading is taken immediately after the indenter makes full contact with the material.
-
Reporting: The hardness value is reported on the Shore A scale, which ranges from 0 to 100.
Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To assess the thermal stability of the plasticized polymer by measuring its weight loss as a function of temperature.
Methodology:
-
Sample Preparation: A small, representative sample of the plasticized polymer is placed in a TGA furnace.
-
Testing: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The weight of the sample is continuously monitored as the temperature increases. The onset temperature of decomposition and the temperature at which a certain percentage of weight loss occurs are key parameters for evaluating thermal stability.
Glass Transition Temperature (Differential Scanning Calorimetry - DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
Methodology:
-
Sample Preparation: A small, encapsulated sample of the plasticized polymer is placed in a DSC instrument.
-
Testing: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles.
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve.
Visualizing the Plasticization Process
The following diagram illustrates the general workflow for evaluating the performance of a plasticizer in a polymer matrix.
A Researcher's Guide to the Cross-Validation of Analytical Data for Iso-decyl Acetate Against Literature Values
For researchers, scientists, and drug development professionals, the meticulous validation of analytical results is a cornerstone of reliable and reproducible scientific outcomes. This guide provides a framework for cross-validating experimental data for iso-decyl acetate (CAS 69103-24-8) with established literature values. By systematically comparing physicochemical, spectroscopic, and chromatographic data, researchers can ensure the identity, purity, and quality of their substance.
Workflow for Analytical Cross-Validation
The process of cross-validation involves a logical sequence of steps, from sample analysis to data comparison. This workflow ensures that experimental results are systematically checked against established benchmarks.
Caption: Workflow for cross-validating experimental data with literature values.
Physicochemical Properties
The fundamental physical and chemical properties of a compound are the first point of comparison. These constants are sensitive to impurities and structural variations. Iso-decyl acetate is a branched-chain ester, and its properties may vary slightly from its linear isomer, n-decyl acetate.[1]
| Property | Literature Value | Experimental Value |
| Molecular Formula | C₁₂H₂₄O₂[2][3][4] | |
| Molecular Weight | 200.32 g/mol [2][3][4] | |
| Appearance | Colorless clear liquid[1][2] | |
| Boiling Point | 220 to 229 °C @ 760 mmHg[1][2] | |
| Flash Point | 90.56 to 93.89 °C[1][2] | |
| Vapor Pressure | 0.061 to 0.104 mmHg @ 25 °C[1][2] | |
| Refractive Index (n-decyl acetate) | 1.425 to 1.430 @ 20 °C[5] | |
| Specific Gravity (n-decyl acetate) | 0.862 to 0.868 @ 25 °C[5] |
Spectroscopic Data
Spectroscopic analysis provides a structural fingerprint of the molecule. Cross-referencing spectra with literature data is critical for confirming molecular identity.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of esters typically shows a molecular ion peak (M+) and characteristic fragmentation patterns. For iso-decyl acetate, the molecular ion peak is expected at m/z 200.
| Ion | Expected m/z | Description | Experimental m/z |
| [M]+ | 200.32 | Molecular Ion (C₁₂H₂₄O₂)+[3][6] | |
| [M-CH₃COO]+ | 141 | Loss of acetate radical | |
| [CH₃COOH]+ | 61 | McLafferty rearrangement | |
| [CH₃CO]+ | 43 | Acylium ion |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of an acetate ester is dominated by a strong carbonyl stretch and C-O stretches.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description | Experimental Wavenumber |
| C-H (sp³) | 2850 - 3000 | Alkane stretching | |
| C=O | ~1740 | Ester carbonyl stretch (strong) | |
| C-O | 1200 - 1300 | Ester C-O stretch (strong) | |
| C-O | 1000 - 1100 | Ester C-O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The "iso-" prefix implies a mixture of branched isomers, primarily 8-methylnonyl acetate, which can lead to a more complex spectrum than the linear n-decyl acetate.[3] The following are expected shifts for the primary isomer.
¹H NMR (Proton NMR)
| Proton Environment | Expected Chemical Shift (δ, ppm) | Description | Experimental Shift |
|---|---|---|---|
| CH₃ -COO | ~2.05 | Singlet, acetate methyl group | |
| COO-CH₂ -R | ~4.06 | Triplet, protons on carbon adjacent to oxygen | |
| R-CH₂ -R | 1.2 - 1.6 | Multiplet, methylene protons in the alkyl chain |
| (CH₃)₂CH - | ~0.88 | Multiplet, terminal methyl protons of iso-group | |
¹³C NMR (Carbon NMR)
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Description | Experimental Shift |
|---|---|---|---|
| C =O | ~171 | Ester carbonyl carbon | |
| COO-C H₂-R | ~65 | Carbon adjacent to ester oxygen | |
| C H₃-COO | ~21 | Acetate methyl carbon |
| Alkyl Chain Carbons | 20 - 40 | Carbons of the decyl chain | |
Chromatographic Data
Gas chromatography (GC) is a primary technique for assessing the purity of volatile compounds like iso-decyl acetate and for identification based on retention time.
Gas Chromatography (GC)
Retention indices are more robust for inter-laboratory comparison than simple retention times. The Kovats retention index is standardized against n-alkanes. Literature values are widely available for the related compound n-decyl acetate.
| Column Stationary Phase | Kovats Retention Index (I) for n-decyl acetate | Experimental Index |
| Standard Non-Polar (e.g., DB-1, SE-30) | 1384 - 1400[6] | |
| Semi-Standard Non-Polar (e.g., DB-5) | 1403 - 1419[6] |
Experimental Protocols
Detailed and consistent methodologies are crucial for generating data that can be reliably compared to literature values.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine purity, identify impurities, and confirm molecular weight and fragmentation.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of iso-decyl acetate in a suitable solvent like methylene chloride or hexane.[7]
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1. Set the injector temperature to 250°C.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes. Ramp up to 240°C at a rate of 10°C/min. Hold at 240°C for 5 minutes.
-
MS Parameters: Set the ion source temperature to 230°C and the transfer line to 250°C. Use electron ionization (EI) at 70 eV. Scan the mass range from m/z 40 to 400.
-
Data Analysis: Integrate the total ion chromatogram (TIC) to determine purity. Compare the mass spectrum of the main peak with literature data and expected fragmentation. Calculate the Kovats index using an n-alkane standard mixture under the same conditions.
-
Infrared (IR) Spectroscopy
-
Objective: To identify characteristic functional groups.
-
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Method:
-
Sample Preparation: As iso-decyl acetate is a liquid, acquire the spectrum using a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan from 4000 to 400 cm⁻¹. Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Analysis: Perform a background scan prior to the sample scan. Identify the wavenumbers for the C=O and C-O stretching frequencies and compare them to the expected values for an aliphatic ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve ~10-20 mg of iso-decyl acetate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 8-16).
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This will require a larger number of scans (e.g., 1024 or more) for adequate signal.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts to TMS. Compare the observed chemical shifts, multiplicities (splitting patterns), and integrations with the expected values for the iso-decyl acetate structure.
-
References
- 1. iso-Decyl-acetate | 69103-24-8 | Benchchem [benchchem.com]
- 2. isodecyl acetate, 69103-24-8 [thegoodscentscompany.com]
- 3. Acetic acid, isodecyl ester | C12H24O2 | CID 112240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. decyl acetate, 112-17-4 [thegoodscentscompany.com]
- 6. Decyl acetate | C12H24O2 | CID 8167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
Safety Operating Guide
Proper Disposal of iso-Decyl Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. iso-Decyl acetate, a combustible liquid, requires careful management throughout its lifecycle, from use to final disposal. This guide provides essential safety and logistical information for the proper disposal of iso-decyl acetate.
Key Safety and Handling Information
iso-Decyl acetate is classified as a combustible liquid and may cause long-lasting harmful effects to aquatic life[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal. Always wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, when handling this chemical[2]. In case of a spill, immediately eliminate all ignition sources and ventilate the area[1][3]. Spills should be contained using an inert absorbent material such as dry clay, sand, or diatomaceous earth[1].
Quantitative Data for iso-Decyl Acetate
For quick reference, the following table summarizes key quantitative data for iso-decyl acetate.
| Property | Value | Source |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [1] |
| Boiling Point | 150 °C (302 °F) at 20 hPa | |
| Density | 0.865 g/mL at 25 °C (77 °F) | |
| Water Solubility | 4.064 mg/L at 25 °C (estimated) | [2] |
Step-by-Step Disposal Protocol
The proper disposal of iso-decyl acetate must be conducted in accordance with all applicable local, regional, and national regulations[4]. Do not mix iso-decyl acetate with other waste materials.
1. Waste Collection:
-
Collect waste iso-decyl acetate in its original container or a designated, properly labeled, and sealed waste container.
-
Ensure containers are stored in a cool, dry, and well-ventilated area away from heat and ignition sources[1][5].
2. Spill Management:
-
In the event of a spill, do not allow the product to enter drains[6].
-
Cover drains and collect the spilled material using a liquid-absorbent material (e.g., Chemizorb®)[6].
-
Absorb the spill with inert materials like vermiculite, dry sand, or earth and place it into containers for disposal[1].
3. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant[6].
-
Handle uncleaned containers as you would the product itself.
-
It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods in compliance with applicable regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of iso-decyl acetate.
Caption: Workflow for the proper disposal of iso-decyl acetate.
References
Essential Safety and Logistics for Handling Iso-Decyl Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for handling iso-decyl acetate, including detailed operational and disposal plans to foster a secure research environment.
Physicochemical Properties
A summary of the key physical and chemical properties of iso-decyl acetate is provided below.
| Property | Value |
| Molecular Formula | C12H24O2[1][2] |
| Molecular Weight | 200.32 g/mol [1][2] |
| Appearance | Colorless clear liquid (estimated)[3] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup[4] |
| Boiling Point | 150 °C (302 °F) at 20 hPa[5] |
| Density | 0.865 g/mL at 25 °C (77 °F)[5] |
| Solubility | Insoluble in water.[6] Soluble in alcohol.[6] |
Hazard Information
Iso-decyl acetate is classified as a combustible liquid and can cause skin and eye irritation.[4][6][7][8] It is also very toxic to aquatic life with long-lasting effects.[9]
| Hazard | GHS Classification | Precautionary Statement |
| Flammability | Combustible liquid[4][8] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4] |
| Skin Irritation | Causes skin irritation.[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| Eye Irritation | Causes serious eye irritation.[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects.[9] | P273: Avoid release to the environment.[9] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize risks associated with iso-decyl acetate.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling iso-decyl acetate:
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[9] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[4][9] |
| Respiratory Protection | Not required under normal use with adequate ventilation. If aerosols or mists are generated, use a NIOSH-approved respirator.[4][5] |
Handling Procedures
-
Ventilation: Handle in a well-ventilated place.[9] Use only outdoors or in a well-ventilated area.[10]
-
Avoid Contact: Avoid contact with skin and eyes.[9] Avoid breathing mist, gas, or vapors.[9]
-
Hygiene: Wash hands before breaks and at the end of work.[7] Change contaminated clothing and wash it before reuse.[5][7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and take precautionary measures against static discharges.[9][10]
Storage Conditions
-
Store in a tightly closed original container in a dry, cool, and well-ventilated place.[8][9]
-
Keep away from heat, sparks, and flame.[8]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][11]
Emergency Response Plan
Immediate and appropriate action during an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[9] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops and persists.[4][9] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[7][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9] |
Fire and Explosion Hazards
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9] Water mist may be used to cool closed containers.[8] Do not use a solid water stream as it may spread the fire.
-
Specific Hazards: Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating.[5] Containers may explode when heated.[8]
-
Fire-fighting Actions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas.[9] Wear appropriate PPE, including chemical-impermeable gloves.[9] Avoid breathing vapors and contact with skin and eyes.[9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[9]
-
Containment and Cleaning Up:
Disposal Plan
Proper disposal of iso-decyl acetate and its contaminated materials is crucial to prevent environmental harm.
-
Product Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[9] Do not dispose of into drains.
-
Contaminated Packaging: Handle uncleaned containers like the product itself.[5] Before disposal of the used container, remove contents completely.[13]
-
Contaminated PPE: Dispose of contaminated gloves and other PPE after use in accordance with applicable laws and good laboratory practices.[5]
Experimental Workflow & Disposal Pathway
Caption: Logical workflow for the safe handling, storage, and disposal of iso-decyl acetate, including emergency procedures.
References
- 1. Decyl acetate | C12H24O2 | CID 8167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetic acid, isodecyl ester | C12H24O2 | CID 112240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. decyl acetate, 112-17-4 [thegoodscentscompany.com]
- 4. vigon.com [vigon.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. isodecyl acetate, 69103-24-8 [thegoodscentscompany.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. ulethbridge.ca [ulethbridge.ca]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
